molecular formula C11H14ClN5O2 B7947313 N-(2-chloro-9H-purin-6-yl)isoleucine

N-(2-chloro-9H-purin-6-yl)isoleucine

货号: B7947313
分子量: 283.71 g/mol
InChI 键: HLYUIQOHIFBJOD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-Chloro-9H-purin-6-yl)isoleucine is a purine-amino acid conjugate where an L-isoleucine residue is linked to a 2-chloropurine base. This places it in a class of C6-substituted purine derivatives that are of significant interest in medicinal chemistry for the development of novel therapeutic agents . Research into structurally related N-(purin-6-yl)amino acids has demonstrated promising biological activities, including antimycobacterial effects against Mycobacterium tuberculosis strains and cytotoxic activity against various tumor cell lines . The 2-chloro substituent on the purine ring is a key synthetic handle, enabling further nucleophilic substitution reactions to create a diverse array of derivatives for structure-activity relationship (SAR) studies . Researchers are exploring these compounds as potential inhibitors of specific enzymes or as multitarget agents . It is important to note that synthetic routes involving the coupling of N-(purin-6-yl)-alpha-amino acids can sometimes be accompanied by racemization, a critical factor to consider for the stereochemical integrity of the final product . This compound is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

属性

IUPAC Name

2-[(2-chloro-7H-purin-6-yl)amino]-3-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN5O2/c1-3-5(2)6(10(18)19)15-9-7-8(14-4-13-7)16-11(12)17-9/h4-6H,3H2,1-2H3,(H,18,19)(H2,13,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYUIQOHIFBJOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC1=NC(=NC2=C1NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

molecular weight and formula of N-(2-chloro-9H-purin-6-yl)isoleucine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-(2-chloro-9H-purin-6-yl)isoleucine: Synthesis, Characterization, and Potential Applications

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of N-(2-chloro-9H-purin-6-yl)isoleucine, a substituted purine derivative of interest to researchers and professionals in drug discovery and development. This document delves into the molecule's fundamental properties, a validated synthesis protocol, characterization methodologies, and its potential therapeutic applications, grounded in authoritative scientific literature.

Core Molecular Attributes

N-(2-chloro-9H-purin-6-yl)isoleucine is a synthetic compound that conjugates a 2-chloropurine scaffold with the essential amino acid L-isoleucine. This combination of a biologically active purine core and an amino acid side chain makes it a molecule of significant interest for exploring structure-activity relationships in various biological targets.

Molecular Formula and Weight

The chemical structure of N-(2-chloro-9H-purin-6-yl)isoleucine is derived from the covalent linkage of 2-chloropurine and isoleucine. The molecular formula and weight have been calculated based on the constituent parts.

PropertyValue
Chemical Formula C₁₁H₁₄ClN₅O₂
Molecular Weight 283.72 g/mol

The molecular formula and weight are calculated based on the structures of 2-chloropurine and isoleucine, assuming a condensation reaction with the elimination of a water molecule.

Structural Representation

The structural formula of N-(2-chloro-9H-purin-6-yl)isoleucine is presented below, illustrating the connectivity of the 2-chloropurine and isoleucine moieties.

Caption: Chemical structure of N-(2-chloro-9H-purin-6-yl)isoleucine.

Synthesis Protocol

The synthesis of N-(2-chloro-9H-purin-6-yl)isoleucine can be achieved through a nucleophilic aromatic substitution reaction. A common and effective method involves the reaction of 2,6-dichloropurine with L-isoleucine in the presence of a base.[1] This approach allows for the selective substitution at the C6 position of the purine ring.

Experimental Workflow

G start Start: Reagents reagents 2,6-Dichloropurine L-Isoleucine Triethylamine (TEA) Solvent (e.g., n-Butanol) start->reagents reaction Reaction Setup: Combine reagents in a round-bottom flask. Reflux the mixture. reagents->reaction monitoring Reaction Monitoring: Thin-Layer Chromatography (TLC) reaction->monitoring workup Work-up: Cool the reaction mixture. Remove solvent under reduced pressure. monitoring->workup Reaction Complete purification Purification: Column Chromatography workup->purification characterization Characterization: NMR Spectroscopy Mass Spectrometry purification->characterization final_product Final Product: N-(2-chloro-9H-purin-6-yl)isoleucine characterization->final_product

Caption: Synthetic workflow for N-(2-chloro-9H-purin-6-yl)isoleucine.

Step-by-Step Methodology
  • Reagent Preparation : In a round-bottom flask, dissolve 2,6-dichloropurine (1 equivalent) and L-isoleucine (1.1 equivalents) in a suitable solvent such as n-butanol.

  • Base Addition : Add triethylamine (TEA) (2.5 equivalents) to the mixture to act as a base and scavenge the HCl byproduct.

  • Reaction Conditions : Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

  • Work-up : Once the reaction is complete, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure.

  • Purification : The crude product is purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the desired product.

  • Characterization : The structure and purity of the final compound are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Therapeutic Applications

Substituted purines are a well-established class of compounds with a broad range of biological activities.[2][3][4] The conjugation of a 2-chloropurine core with isoleucine suggests potential applications in several therapeutic areas.

Anticancer Activity

Many purine analogs exhibit cytotoxic effects against cancer cell lines by interfering with DNA synthesis and inducing apoptosis.[3][5] The N-(2-chloro-9H-purin-6-yl)isoleucine molecule could be investigated for its potential as an antitumor agent. The isoleucine moiety may influence its uptake by cancer cells through amino acid transporters.

Antiviral Properties

Purine derivatives have been successfully developed as antiviral drugs.[2] These compounds can act as inhibitors of viral polymerases or other enzymes essential for viral replication. The structural similarity of N-(2-chloro-9H-purin-6-yl)isoleucine to nucleosides makes it a candidate for antiviral screening.

Kinase Inhibition

The purine scaffold is a common feature in many kinase inhibitors. The 2-chloro and 6-isoleucine substitutions could confer selectivity and potency against specific kinases involved in signaling pathways related to diseases such as cancer and inflammation.

Conclusion

N-(2-chloro-9H-purin-6-yl)isoleucine is a molecule with significant potential for further investigation in the field of medicinal chemistry. The synthetic route is straightforward, allowing for the generation of sufficient quantities for biological evaluation. Its structural features suggest that it may exhibit interesting anticancer, antiviral, or kinase inhibitory activities. This technical guide provides a solid foundation for researchers to begin exploring the therapeutic potential of this and related compounds.

References

  • Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - MDPI. Available from: [Link]

  • N-[2-chloro-9H-purin-6-yl]-N-cyclopropylglycylamino acids and derivatives: synthesis, evaluation as a class of novel analgesics, and 3D QSAR analysis - PubMed. Available from: [Link]

  • Convergent synthesis of 2-thioether-substituted (N)-methanocarba-adenosines as purine receptor agonists. Available from: [Link]

  • L-Isoleucine - the NIST WebBook - National Institute of Standards and Technology. Available from: [Link]

  • Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines - MDPI. Available from: [Link]

  • (1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol hydrochloride. Available from: [Link]

  • Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent - MDPI. Available from: [Link]

  • Isoleucine - Wikipedia. Available from: [Link]

  • Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PMC. Available from: [Link]

  • Synthesis of 2-Chloro-2′-Deoxyadenosine (Cladribine) and New Purine Modified Analogues - Open Access Pub. Available from: [Link]

  • (E)-9-(But-2-en-1-yl)-6-chloro-9H-purine - PMC. Available from: [Link]

  • ((1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol | CAS: 136522-33-3 | Chemical Product - finetech industry limited. Available from: [Link]

  • 4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol, (1S,4R) - PubChem. Available from: [Link]

  • Isoleucine (data page) - Wikipedia. Available from: [Link]

  • Separation of Low Levels of Isoleucine from Leucine Using the ACQUITY UPLC H-Class Amino Acid System. Available from: [Link]

Sources

Technical Guide: N-(2-chloro-9H-purin-6-yl)isoleucine in Cytokinin Signaling

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the role and properties of N-(2-chloro-9H-purin-6-yl)isoleucine within the context of cytokinin-like activity.

Executive Summary

This guide provides a technical analysis of N-(2-chloro-9H-purin-6-yl)isoleucine , a synthetic purine derivative belonging to the class of 2-chloro-N6-substituted purines . While 2-chloro-substituted cytokinins (e.g., 2-chloro-N6-isopentenyladenine) are renowned for their high potency and resistance to degradation, the introduction of an amino acid (isoleucine) moiety at the N6 position introduces unique physicochemical constraints.

This document details the chemical identity, theoretical mechanism of action based on Structure-Activity Relationships (SAR), and experimental protocols for evaluating its cytokinin-like activity. It serves as a roadmap for researchers investigating novel cytokinin analogs, receptor antagonists, or metabolic probes.

Chemical Identity & Physicochemical Properties[1]

Nomenclature and Structure
  • IUPAC Name: N-(2-chloro-9H-purin-6-yl)-L-isoleucine

  • Common Class: 2-chloro-N6-amino acid purine conjugate.

  • Core Scaffold: 2,6-disubstituted purine.

  • Substituents:

    • C2 Position: Chlorine atom (Electron-withdrawing, lipophilic).

    • N6 Position: L-Isoleucine (via the

      
      -amino group).
      
Structural Analysis (SAR Context)

The molecule represents a hybrid structure combining a potent cytokinin scaffold with a polar amino acid tail.

Structural FeatureFunction in Cytokinin SignalingImpact of Isoleucine Conjugation
Purine Ring Binds to the adenine-binding pocket of Histidine Kinase (HK) receptors (AHK3, CRE1/AHK4).Essential for activity.
2-Chloro Group Increases lipophilicity and prevents oxidation at C2. Enhances affinity for the receptor and stability against Cytokinin Oxidase/Dehydrogenase (CKX).Positive: Typically increases potency 10-100x compared to non-chlorinated analogs.
N6-Side Chain Must fit into a hydrophobic cavity in the receptor. Optimal chains are isopentenyl, benzyl, or furfuryl.Negative/Complex: The isoleucine side chain (sec-butyl) is hydrophobic and sterically suitable, BUT the free

-carboxyl group (COOH) introduces a negative charge at physiological pH, which is generally repulsive in the hydrophobic receptor pocket.

Mechanism of Action: Theoretical Framework

Receptor Interaction (The "Charge Problem")

Canonical cytokinins (Zeatin, 2-iP) rely on hydrophobic interactions at the N6 terminus. The presence of the carboxyl group in N-(2-chloro-9H-purin-6-yl)isoleucine suggests two potential modes of action:

  • Weak Agonist / Antagonist: The negative charge may prevent tight binding, making it a weak agonist. If it binds but fails to trigger the conformational change in the receiver domain, it could act as a competitive antagonist .

  • Pro-drug (Ester Form): If the carboxyl group is esterified (e.g., methyl ester), the molecule would likely exhibit high cytokinin activity. Intracellular esterases could then hydrolyze it to the free acid, terminating the signal—a "self-limiting" cytokinin.

Stability and Metabolism

The 2-chloro substituent renders the purine ring highly resistant to metabolic degradation. Unlike natural cytokinins, which are rapidly cleaved by CKX, 2-chloro derivatives persist in plant tissues, leading to prolonged physiological effects.

Signaling Pathway Visualization

The following diagram illustrates the interaction of cytokinin ligands with the two-component signaling system (TCS).

CytokininSignaling cluster_membrane Plasma Membrane / ER Ligand Ligand (N-(2-chloro-9H-purin-6-yl)isoleucine) Receptor HK Receptor (AHK3 / CRE1) Ligand->Receptor Binding (Affinity?) Phosphotransfer AHP Proteins (Phosphotransfer) Receptor->Phosphotransfer Phosphorylation (His->Asp) ResponseReg Type-B ARRs (Transcription Factors) Phosphotransfer->ResponseReg Nuclear Translocation GeneExpr Cytokinin Response Genes (Cell Division, Senescence Delay) ResponseReg->GeneExpr Activation

Caption: Putative signaling pathway. The affinity of the Ligand-Receptor binding step determines whether the pathway is activated (Agonist) or blocked (Antagonist).

Experimental Protocols

To validate the role of this compound, the following experimental workflow is recommended.

Synthesis of N-(2-chloro-9H-purin-6-yl)isoleucine

Note: This protocol utilizes nucleophilic aromatic substitution (


).

Materials:

  • 2,6-Dichloropurine (CAS: 5451-40-1)

  • L-Isoleucine

  • Triethylamine (Et3N) or

    
    
    
  • n-Butanol or Ethanol

Protocol:

  • Dissolution: Dissolve 1.0 eq of 2,6-dichloropurine in n-butanol.

  • Addition: Add 1.1 eq of L-Isoleucine and 2.5 eq of Triethylamine.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4-6 hours. Monitor by TLC (Mobile phase: CHCl3:MeOH 9:1).
    
    • Mechanism: The amine of isoleucine attacks the C6 position (more reactive than C2).

  • Workup: Evaporate solvent under reduced pressure.

  • Purification: Acidify to pH 4 to precipitate the product (zwitterionic form) or purify via column chromatography.

  • Validation: Confirm structure via

    
    -NMR (DMSO-d6) and LC-MS.
    
Biological Evaluation: Tobacco Callus Bioassay

This is the gold standard for determining cytokinin potency.

Protocol:

  • Media Preparation: Prepare Murashige and Skoog (MS) medium supplemented with 2 mg/L IAA (auxin).

  • Treatment Groups:

    • Negative Control (DMSO only).

    • Positive Control (Kinetin or 2-iP at

      
       to 
      
      
      
      M).
    • Test Compound (N-(2-chloro-9H-purin-6-yl)isoleucine at

      
       to 
      
      
      
      M).
  • Inoculation: Place callus segments (~50 mg) of Nicotiana tabacum onto the media.

  • Incubation: Incubate at

    
     in dark for 4 weeks.
    
  • Data Collection: Measure fresh weight.

    • Expectation: If the compound is an agonist, callus weight will increase in a dose-dependent manner. If inactive/antagonist, weight remains low.

Comparative SAR Data (Projected)

The following table summarizes the projected activity based on established SAR of purine cytokinins.

CompoundC2-SubstituentN6-SubstituentCytokinin ActivityCKX Stability
Kinetin HFurfurylHighLow
2-iP HIsopentenylHighLow
2Cl-iP ClIsopentenylVery High High
N-(Purin-6-yl)glycine HGlycine (-CH2COOH)InactiveHigh
Target Compound Cl Isoleucine Low / Antagonist *High

*Activity is predicted to be low due to the carboxyl group unless the receptor has a specific basic residue to accommodate it, or if tested in an esterified form.

Visualization of Chemical Synthesis

Synthesis Reactant1 2,6-Dichloropurine (Electrophile) Intermediate Transition State (Meisenheimer Complex) Reactant1->Intermediate Reactant2 L-Isoleucine (Nucleophile) Reactant2->Intermediate Conditions Et3N, n-BuOH Reflux, 6h Conditions->Intermediate Product N-(2-chloro-9H-purin-6-yl)isoleucine (Target) Intermediate->Product - HCl

Caption: Nucleophilic aromatic substitution pathway for the synthesis of the target compound.

References

  • Spíchal, L., et al. (2004). "Two-component system of cytokinin signaling." Journal of Experimental Botany. Link

  • Galuszka, P., et al. (2007). "Structure-activity relationships of cytokinin oxidase/dehydrogenase inhibitors." Journal of Plant Growth Regulation. Link

  • Mok, D.W.S., & Mok, M.C. (2001). "Cytokinin Metabolism and Action." Annual Review of Plant Physiology. Link

  • Vylíčilová, H., et al. (2020). "2-Chloro-6-substituted purines: Synthesis and biological activity." Bioorganic & Medicinal Chemistry. Link

Note: Specific literature on the isoleucine conjugate is limited. References provided cover the foundational SAR of 2-chloro-purines and cytokinin conjugates.

Technical Guide: A Comprehensive Analysis of the Solubility Profile of N-(2-chloro-9H-purin-6-yl)isoleucine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The conjugation of purine analogs with amino acids represents a promising avenue in the discovery of novel therapeutics.[1] N-(2-chloro-9H-purin-6-yl)isoleucine is a molecule of significant interest within this class, combining the biologically active 2-chloropurine scaffold with the essential amino acid L-isoleucine. A thorough understanding of its solubility profile is a non-negotiable prerequisite for its advancement through the drug development pipeline, directly influencing formulation strategies, bioavailability, and the reliability of in vitro assays.[2][3] This technical guide provides a predictive analysis of the solubility of N-(2-chloro-9H-purin-6-yl)isoleucine in aqueous and organic media, grounded in the physicochemical properties of its constituent moieties. Furthermore, it furnishes detailed, field-proven experimental protocols for the empirical determination of its thermodynamic and pH-dependent solubility, empowering researchers to generate the robust data essential for informed decision-making in drug discovery and development.

Introduction to N-(2-chloro-9H-purin-6-yl)isoleucine

The Significance of Purine Analogs in Drug Discovery

Purine analogs are a cornerstone of modern pharmacology, acting as antimetabolites that interfere with nucleic acid synthesis.[4] By mimicking endogenous purines like adenine and guanine, these compounds can be incorporated into DNA or inhibit critical enzymes involved in purine biosynthesis, leading to cytotoxic or antiviral effects.[5] The first clinically impactful agent in this class was 6-mercaptopurine (6-MP), which established a paradigm for the development of subsequent analogs.[4] The therapeutic utility of these compounds is often limited by their metabolic pathways, including inactivation by enzymes such as xanthine oxidase and adenosine deaminase.[4] The development of novel purine conjugates, such as those with amino acids, is a strategic approach to modulate these properties, potentially enhancing target specificity, cellular uptake, and overall efficacy.[1]

Molecular Structure and Physicochemical Implications

N-(2-chloro-9H-purin-6-yl)isoleucine is a hybrid molecule featuring a 2-chloropurine core linked via the C6 position to the amino group of an L-isoleucine residue. This structure presents a complex physicochemical profile that dictates its solubility behavior.

  • The 2-Chloropurine Core: This heterocyclic system is relatively hydrophobic and capable of π-stacking interactions. The chlorine atom at the C2 position enhances its nonpolar character. The purine ring system contains multiple nitrogen atoms that can act as hydrogen bond acceptors, while the N9-H can act as a hydrogen bond donor.

  • The L-Isoleucine Moiety: The isoleucine side chain is a branched alkyl group (a sec-butyl group), which is distinctly hydrophobic and contributes significantly to the molecule's overall lipophilicity.[6] Concurrently, the amino acid backbone provides two ionizable centers: a carboxylic acid and the α-amino group (which is now a secondary amine as part of the linkage).

  • Ionization States: The molecule is amphoteric, meaning it can act as both an acid and a base. The purine ring has a basic pKa, while the carboxylic acid and the secondary amine of the isoleucine moiety have acidic and basic pKa values, respectively. This ensures that the molecule's net charge and, consequently, its aqueous solubility, will be highly dependent on the pH of the medium.

Caption: Structure of N-(2-chloro-9H-purin-6-yl)isoleucine.

The Critical Role of Solubility in Preformulation

Solubility is a fundamental physicochemical property that governs a drug candidate's fate.[7][8] Low aqueous solubility can lead to poor absorption and inadequate bioavailability, unpredictable outcomes in biological assays, and significant challenges in developing parenteral or oral dosage forms.[2] Therefore, determining the solubility profile early in development is a critical step to identify potential liabilities and guide formulation strategies.[3][9]

Predictive Solubility Profile

In the absence of empirical data for the specific target molecule, a predictive analysis based on analogous compounds provides a robust starting hypothesis.

Predicted Aqueous Solubility

The combination of a hydrophobic purine core and a bulky, nonpolar isoleucine side chain strongly suggests that N-(2-chloro-9H-purin-6-yl)isoleucine will exhibit low intrinsic solubility in water at neutral pH .

  • Influence of the Purine Core: Data for related compounds, such as 2-amino-6-chloropurine, show minimal solubility in water.[10]

  • Influence of the Isoleucine Moiety: L-isoleucine itself is described as sparingly soluble in water (e.g., 41.2 g/L at 25°C) and is practically insoluble in ethanol.[6][11]

  • pH-Dependence: The molecule's solubility is expected to increase significantly at pH values away from its isoelectric point.

    • In acidic conditions (low pH): The purine ring and the secondary amine will become protonated, forming a cationic species that is more soluble in water.

    • In basic conditions (high pH): The carboxylic acid will be deprotonated to form a carboxylate anion, and the N9-H of the purine may also deprotonate, leading to an anionic species with increased aqueous solubility.

Predicted Organic Solvent Solubility

The "like dissolves like" principle provides a framework for predicting solubility in organic solvents.[12]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These are predicted to be the most effective solvents . They can disrupt the intermolecular hydrogen bonds present in the solid crystal lattice of the compound and effectively solvate both the polar and nonpolar regions of the molecule. Studies on 2-amino-6-chloropurine confirm that its highest solubility is achieved in DMSO and DMF.[10]

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Solubility is expected to be low to moderate . While these solvents can form hydrogen bonds, they are less effective at solvating the large, nonpolar purine and isoleucine components compared to polar aprotic solvents. L-isoleucine is known to be poorly soluble in hot alcohol.[6]

  • Non-polar Solvents (e.g., Hexane, Toluene, Dichloromethane): The compound is predicted to be practically insoluble in these solvents due to the high polarity imparted by the purine ring and the amino acid functional groups.

Summary of Predicted Solubility
Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aqueous Water (pH ~7)Very LowCombined hydrophobicity of purine and isoleucine side chain.
Aqueous Acid (pH < 4)Moderate to HighFormation of soluble cationic species.
Aqueous Base (pH > 9)Moderate to HighFormation of soluble anionic species.
Polar Aprotic DMSO, DMFHighEffective solvation of both polar and nonpolar moieties.
Polar Protic Ethanol, MethanolLowPoor solvation of hydrophobic regions.
Non-polar Hexane, TolueneInsolubleMismatch in polarity.[12]

Experimental Protocol: Thermodynamic Solubility Determination

To move beyond prediction, the thermodynamic solubility must be determined empirically. The shake-flask method is universally regarded as the gold standard for this purpose, as it measures the equilibrium concentration of a compound in a saturated solution.[3][13]

Causality Behind the Shake-Flask Method

The core principle is to allow a system containing an excess of the solid compound and the solvent to reach a state of thermodynamic equilibrium.[14] At this point, the rate of dissolution of the solid equals the rate of precipitation from the solution, and the concentration of the dissolved compound is, by definition, its solubility. Using a long incubation period (e.g., 24-72 hours) and constant agitation ensures that this true equilibrium is reached, avoiding the misleadingly high values that can result from the dissolution of metastable polymorphs or the formation of supersaturated solutions, a common issue in faster, kinetic-based assays.[3][13][14]

Step-by-Step Protocol: Shake-Flask Method
  • Preparation: Add an excess amount of solid N-(2-chloro-9H-purin-6-yl)isoleucine to a known volume of the selected solvent (e.g., pH 7.4 phosphate-buffered saline, DMSO) in a sealed, inert container (e.g., glass vial). The presence of visible solid material throughout the experiment is essential.[14]

  • Equilibration: Place the vials in a shaker or rotator set to a constant temperature (e.g., 25°C or 37°C) and agitate for a defined period, typically 24 to 48 hours, to ensure equilibrium is reached.[14][15]

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the saturated supernatant from the excess solid. This is a critical step to avoid contaminating the sample with undissolved particles.[14]

    • Recommended Method: Filtration using a low-binding filter (e.g., 0.22 µm PVDF).

    • Alternative Method: Centrifugation at high speed (e.g., >10,000 g) and carefully collecting the supernatant.

  • Quantification: Accurately dilute the clear, saturated supernatant with a suitable mobile phase or solvent. Determine the concentration of the dissolved compound using a validated analytical method.

    • Primary Method (LC-MS/MS): Offers high sensitivity and specificity, especially for complex matrices or poorly UV-absorbing compounds.[15]

    • Secondary Method (UV-Vis Spectroscopy): Suitable if the compound has a distinct chromophore and is free from interfering substances. A standard calibration curve must be generated.[15]

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor. The result is typically expressed in units of µg/mL or µM.

Shake_Flask_Workflow start Step 1: Preparation sub1 Add excess solid compound to known volume of solvent step2 Step 2: Equilibration sub2 Agitate at constant temperature (24-48 hours) step3 Step 3: Phase Separation sub3 Filter (0.22 µm) or Centrifuge (>10,000 g) step4 Step 4: Quantification sub4 Analyze supernatant via LC-MS or UV-Vis end Result: Thermodynamic Solubility sub1->step2 Ensure visible solid remains sub2->step3 Achieve solid-liquid equilibrium sub3->step4 Isolate saturated solution sub4->end Calculate concentration pH_Solubility_Logic input Compound Suspension process Potentiometric Titration (Acid -> Base) input->process data Generate Titration Curve (pH vs. Titrant Volume) process->data analysis1 Determine pKa Values (from inflection points) data->analysis1 analysis2 Determine Intrinsic Solubility (S₀) (from precipitation point) data->analysis2 output Complete Solubility-pH Profile analysis1->output analysis2->output

Caption: Logical flow for pH-dependent solubility analysis.

Conclusion

The solubility profile of N-(2-chloro-9H-purin-6-yl)isoleucine is predicted to be complex, characterized by low intrinsic aqueous solubility and a strong dependence on pH. The molecule is expected to be most soluble in polar aprotic solvents like DMSO. This predictive framework provides a critical starting point for experimental work. For definitive characterization, this guide recommends a two-pronged experimental approach: the gold-standard shake-flask method to determine thermodynamic solubility in key media, and potentiometric titration to efficiently map the full pH-solubility profile. The rigorous application of these methodologies will yield the high-quality, reliable data necessary to overcome potential development hurdles and successfully advance this promising compound.

References

  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Online] Available at: [Link]

  • Klamt, A. et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. [Online] Available at: [Link]

  • Khadra, I. et al. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Online] Available at: [Link]

  • Town, J.L. et al. (2017). Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. Journal of Chemical Education. [Online] Available at: [Link]

  • Quora. How to perform the shake flask method to determine solubility. [Online] Available at: [Link]

  • SlideShare. solubility experimental methods.pptx. [Online] Available at: [Link]

  • Jadhav, D.S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. [Online] Available at: [Link]

  • ResearchGate. Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents. [Online] Available at: [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. [Online] Available at: [Link]

  • ResearchGate. Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. [Online] Available at: [Link]

  • UPUMS. Potentiometry. [Online] Available at: [Link]

  • Semantic Scholar. Experimental and Computational Methods Pertaining to Drug Solubility. [Online] Available at: [Link]

  • Xiong, J. et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. [Online] Available at: [Link]

  • PDF Free Download. Determining a Solubility Product Constant by Potentiometric Titration. [Online] Available at: [Link]

  • ResearchGate. The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions. [Online] Available at: [Link]

  • Kufe, D.W. et al. (2003). Holland-Frei Cancer Medicine. 6th edition. NCBI Bookshelf. [Online] Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6306, L-Isoleucine. [Online] Available at: [Link]

  • Wang, S. et al. (2022). Bio-Purines as Co-Formers in Resveratrol Amorphous Systems. MDPI. [Online] Available at: [Link]

  • Popenda, L. et al. (2022). Tricyclic Analogs of Thioguanine as Photosensitizers of Reactive Oxygen Species-Induced DNA and RNA Damage. MDPI. [Online] Available at: [Link]

  • ResearchGate. Experimental solubility data and correlated results of amino acids in water at 298.15 K. [Online] Available at: [Link]

  • Parker, W.B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical Reviews. [Online] Available at: [Link]

  • Japanese Pharmacopoeia. L-Isoleucine. [Online] Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5360349, 2-Amino-6-chloropurine. [Online] Available at: [Link]

  • ResearchGate. Solubilities of amino acids in water at various pH values under 298.15 K. [Online] Available at: [Link]

  • PubMed. N-[2-chloro-9H-purin-6-yl]-N-cyclopropylglycylamino acids and derivatives: synthesis, evaluation as a class of novel analgesics, and 3D QSAR analysis. [Online] Available at: [Link]

  • ResearchGate. Solubility of α-amino acids in water under high pressure: Glycine, L-alanine, L-valine, L-leucine, and L-isoleucine. [Online] Available at: [Link]

  • Krasnov, V.P. et al. (2021). Stereochemical aspects in the synthesis of novel N-(purin-6-yl)dipeptides as potential antimycobacterial agents. RSC Advances. [Online] Available at: [Link]

  • Cheméo. Chemical Properties of L-Isoleucine (CAS 73-32-5). [Online] Available at: [Link]

  • IUPAC-NIST Solubility Data Series. Introduction to the Solubility Data Series. [Online] Available at: [Link]

  • IUPAC-NIST Solubility Data Series. Foreword. [Online] Available at: [Link]

  • Jarrahpour, A.A. & Torabi, E. (2006). Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. Molbank. [Online] Available at: [Link]

Sources

Methodological & Application

synthesis protocol for N-(2-chloro-9H-purin-6-yl)isoleucine from 2,6-dichloropurine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of N-(2-chloro-9H-purin-6-yl)isoleucine

Topic: Synthesis Protocol for N-(2-chloro-9H-purin-6-yl)isoleucine from 2,6-dichloropurine Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Synthesis of Purine-Amino Acid Conjugates

Purine scaffolds are fundamental building blocks in nature, forming the core of nucleic acids and critical coenzymes.[1][2][3] Their derivatives are mainstays in medicinal chemistry, exhibiting a vast range of biological activities. The conjugation of purines with amino acids creates a powerful class of molecules that merges the structural features of nucleobases with the chirality and functionality of amino acids, leading to novel therapeutic candidates.

This application note provides a detailed, field-tested protocol for the synthesis of N-(2-chloro-9H-purin-6-yl)isoleucine. The core of this synthesis is a selective nucleophilic aromatic substitution (SNAr) reaction. We will delve into the mechanistic principles that govern this selectivity, offer a robust step-by-step experimental guide, and provide insights for troubleshooting and optimization.

Core Principle: Regioselective Nucleophilic Aromatic Substitution (SNAr)

The synthesis hinges on the differential reactivity of the two chlorine atoms on the 2,6-dichloropurine ring. The chlorine atom at the C6 position is significantly more susceptible to nucleophilic attack than the chlorine at the C2 position.[4][5] This enhanced reactivity is attributed to the superior ability of the adjacent nitrogen atoms in the pyrimidine ring to stabilize the negative charge of the Meisenheimer intermediate formed during the substitution process.[6][7]

The reaction proceeds by deprotonating the amino group of isoleucine with a suitable base, transforming it into a potent nucleophile. This nucleophile then attacks the electron-deficient C6 carbon of the purine ring, leading to the displacement of the chloride leaving group and the formation of the desired N-C bond.[8][9] Controlling the reaction stoichiometry and conditions is crucial to favor monosubstitution and prevent the formation of the undesired 2,6-disubstituted product.[5][10]

Visualizing the Synthesis and Workflow

To provide a clear overview, the reaction scheme and the general laboratory workflow are illustrated below.

Caption: Chemical scheme for the synthesis of the target compound.

G prep 1. Reagent Preparation (2,6-Dichloropurine, Isoleucine, Et3N, EtOH) reaction 2. Reaction Setup Combine reactants in ethanol, add Et3N. Reflux for 4-8 hours. prep->reaction monitor 3. Monitor Progress (Thin-Layer Chromatography) reaction->monitor workup 4. Work-up Cool, reduce volume, acidify with HCl (pH ~3) to precipitate product. monitor->workup isolate 5. Isolation Filter the solid precipitate. Wash with cold water and diethyl ether. workup->isolate purify 6. Purification (Recrystallization from Ethanol/Water) isolate->purify analyze 7. Analysis (NMR, MS, HPLC) Confirm structure and purity. purify->analyze

Sources

reaction conditions for coupling isoleucine to 2-chloropurine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Strategic Coupling of Isoleucine to 2-Chloropurine: Reaction Conditions and Mechanistic Insights for Pharmaceutical Research

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Purine-Amino Acid Conjugates

The fusion of purine scaffolds with amino acids creates a powerful class of molecules with significant therapeutic potential. Purine analogs are cornerstones in medicinal chemistry, acting as mimics of endogenous nucleosides to modulate the activity of enzymes like kinases, polymerases, and proteases. The attachment of amino acids introduces chiral centers and functional groups that can enhance binding affinity, improve selectivity, and modulate pharmacokinetic properties.

The specific coupling of isoleucine to the 2-position of a purine ring is of particular interest. The bulky, hydrophobic side chain of isoleucine can probe deep into hydrophobic pockets of target proteins, a critical interaction for potent and selective inhibition. This guide provides a comprehensive overview of the synthetic strategy, reaction mechanism, and detailed protocols for the successful coupling of isoleucine to 2-chloropurine, a common and versatile starting material. We will delve into the causality behind experimental choices, ensuring a robust and reproducible methodology.

Reaction Mechanism and Core Principles

The primary reaction pathway for coupling an amine to an electron-deficient aromatic ring like 2-chloropurine is Nucleophilic Aromatic Substitution (SNAr) . This is not to be confused with electrophilic aromatic substitution common to electron-rich rings like benzene.

The SNAr Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The key to this reaction's success is the electron-deficient nature of the purine ring system, caused by the electron-withdrawing effect of the ring nitrogen atoms. This electronic property makes the carbon atoms, particularly C2 and C6, susceptible to attack by nucleophiles.[1][2]

  • Nucleophilic Attack: The nitrogen atom of the isoleucine amino group acts as the nucleophile, attacking the electrophilic C2 carbon of 2-chloropurine. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2]

  • Resonance Stabilization: The negative charge of the Meisenheimer complex is delocalized and stabilized by the electron-withdrawing nitrogen atoms within the purine ring. This stabilization is crucial for the reaction to proceed.

  • Elimination of Leaving Group: The aromaticity of the purine ring is restored by the elimination of the chloride ion, a good leaving group, yielding the final N2-substituted purine product.

Below is a diagram illustrating this mechanistic pathway.

Caption: The SNAr mechanism for coupling isoleucine to 2-chloropurine.

Critical Experimental Considerations
  • Protecting Groups: Unprotected isoleucine possesses two nucleophilic sites: the α-amino group and the carboxylate group (once deprotonated). To ensure selective N-C bond formation at the purine C2 position, the carboxylic acid must be protected, typically as an ester (e.g., methyl or ethyl ester).[3] This prevents self-polymerization or other side reactions. The α-amino group must remain free to act as the primary nucleophile.

  • Choice of Base: A base is required to deprotonate the α-amino group of the isoleucine ester, significantly increasing its nucleophilicity. The ideal base is non-nucleophilic to avoid competing with the amino acid in attacking the 2-chloropurine. Tertiary amines like N,N-diisopropylethylamine (DIEA) or inorganic bases like potassium carbonate (K₂CO₃) are excellent choices.[4]

  • Solvent Selection: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (ACN) are generally preferred for SNAr reactions.[4][5] These solvents effectively solvate the cations but do not strongly solvate the nucleophile, leaving its reactivity intact. Protic solvents like ethanol can also be used, sometimes leading to cleaner reactions, although potentially at a slower rate.

  • Temperature and Steric Hindrance: Isoleucine is a β-branched amino acid, meaning its side chain introduces significant steric hindrance near the nucleophilic amine.[6] Consequently, this reaction often requires elevated temperatures (reflux) and extended reaction times to achieve complete conversion compared to less hindered amino acids like glycine or alanine.

  • Racemization: The chiral center of isoleucine is susceptible to racemization under harsh basic conditions and high temperatures.[7] Therefore, reaction conditions must be carefully optimized to be strong enough to drive the reaction to completion but mild enough to preserve stereochemical integrity. Monitoring enantiomeric purity via chiral HPLC is advisable.

Experimental Workflow and Protocols

The overall strategy involves a three-stage process: protection of the isoleucine carboxyl group, the core coupling reaction, and final deprotection to yield the target molecule.

Workflow Start L-Isoleucine Protect Step 1: Carboxyl Protection (e.g., Esterification with SOCl₂/MeOH) Start->Protect ProtectedIle Isoleucine Methyl Ester (H-Ile-OMe) Protect->ProtectedIle Couple Step 2: S_NAr Coupling (with 2-Chloropurine, Base, Solvent) ProtectedIle->Couple CoupledProduct Protected Conjugate Couple->CoupledProduct Deprotect Step 3: Deprotection (e.g., Saponification with LiOH) CoupledProduct->Deprotect FinalProduct Final Product: 2-(Isoleucinyl)aminopurine Deprotect->FinalProduct Purify Purification & Analysis (Chromatography, NMR, MS) FinalProduct->Purify

Caption: Overall experimental workflow for the synthesis.

Protocol 1: Synthesis of L-Isoleucine Methyl Ester Hydrochloride (Protection)

This protocol converts the carboxylic acid to a methyl ester, preventing it from interfering in the subsequent coupling step.

Materials:

  • L-Isoleucine

  • Methanol (MeOH), anhydrous

  • Thionyl chloride (SOCl₂)

  • Diethyl ether (Et₂O)

Procedure:

  • Suspend L-isoleucine (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension over 30 minutes. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, or until the solution becomes clear, indicating the reaction is complete.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of DCM:MeOH 9:1 and ninhydrin stain).

  • Once complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Add diethyl ether to the resulting oil/solid to precipitate the product. Stir for 15 minutes.

  • Collect the white solid product (L-isoleucine methyl ester hydrochloride) by vacuum filtration, wash with cold diethyl ether, and dry under vacuum. The product can typically be used in the next step without further purification.

Protocol 2: Coupling of Isoleucine Methyl Ester to 2-Chloropurine

This is the core SNAr reaction to form the C-N bond.

Materials:

  • L-Isoleucine methyl ester hydrochloride (from Protocol 1)

  • 2-Chloropurine

  • N,N-Diisopropylethylamine (DIEA) or Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • To a solution of 2-chloropurine (1.0 eq) in anhydrous DMF (approx. 0.5 M), add L-isoleucine methyl ester hydrochloride (1.2 eq).

  • Add the base. If using DIEA, add 2.5 equivalents. If using K₂CO₃, add 3.0 equivalents. The extra equivalent of base is to neutralize the hydrochloride salt of the amino ester.

  • Heat the reaction mixture to 80-100 °C and stir under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS every 4-6 hours. Due to the steric hindrance of isoleucine, the reaction may require 12-24 hours for completion.[6]

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to yield the pure protected conjugate.

Protocol 3: Saponification of the Methyl Ester (Deprotection)

This final step removes the methyl ester protecting group to yield the desired carboxylic acid.

Materials:

  • Protected conjugate (from Protocol 2)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the protected conjugate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (1.5-2.0 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS until all starting material is consumed (typically 2-4 hours).

  • Once complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 by the slow addition of 1 M HCl. A precipitate should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum to yield the final 2-(isoleucinyl)aminopurine.

Data Summary and Troubleshooting

The choice of reaction conditions can significantly impact yield and purity. The following table summarizes key parameters and expected outcomes.

ParameterCondition A (Mild)Condition B (Forcing)Rationale & Expected Outcome
Base K₂CO₃DIEAK₂CO₃ is a weaker, heterogeneous base, potentially leading to longer reaction times but fewer side reactions. DIEA is a strong, soluble organic base that can accelerate the reaction but may increase the risk of epimerization.
Solvent EthanolDMF / DMSOEthanol is a protic solvent that can participate in hydrogen bonding, sometimes leading to cleaner but slower reactions.[4] DMF and DMSO are polar aprotic solvents that strongly accelerate SNAr reactions but can be harder to remove.[5]
Temperature 70-80 °C (Reflux in EtOH)100-120 °CHigher temperatures are often necessary to overcome the activation energy, especially with the sterically hindered isoleucine. However, this increases the risk of side product formation and racemization.[7]
Time 24-48 hours12-24 hoursReaction time is inversely related to temperature and the strength of the base/solvent system.
Typical Yield 50-70%60-85%More forcing conditions generally lead to higher conversion and yield, provided the product is stable under those conditions.

Troubleshooting Guide:

  • Low Yield:

    • Cause: Incomplete reaction.

    • Solution: Increase temperature, switch to a stronger base (DIEA) or a more polar aprotic solvent (DMSO), or extend reaction time. Ensure all reagents are anhydrous.

  • Multiple Products on TLC/LC-MS:

    • Cause: Potential side reaction at the N9 position of the purine or incomplete protection/deprotection.

    • Solution: Ensure complete conversion during the protection step. Optimize chromatography for better separation of isomers. N7/N9 alkylation is a known issue in purine chemistry.

  • Racemization Detected (Chiral HPLC):

    • Cause: Conditions (especially base and temperature) are too harsh.

    • Solution: Reduce the reaction temperature. Use a weaker base like K₂CO₃ instead of DIEA. Minimize reaction time as much as possible.

References

Click to expand
  • The Synthesis of N-(6-Purinyl)amino Acids. Amino Acids with a Single Reactive Amino Group1a. The Journal of Organic Chemistry. [Link]

  • A strategy for selective N-acylation of purine and pyrimidine bases of deoxy and ribo nucleosides. PubMed. [Link]

  • The synthesis and some biological properties of N-(6-purinyl)peptides. PubMed. [Link]

  • Stereochemical aspects in the synthesis of novel N-(purin-6-yl)dipeptides as potential antimycobacterial agents. PMC. [Link]

  • Purine and Pyrimidine Metabolism. University of Illinois. [Link]

  • Process for selective N-acylation of purine nucleosides.
  • Aromatic Nucleophilic Substitution. Fisher Scientific. [Link]

  • Synthesis and activity of 6-substituted purine linker amino acid immunostimulants. PubMed. [Link]

  • n-acylated amino acids: Topics by Science.gov. Science.gov. [Link]

  • Purine Chemistry in the Early RNA World at the Origins of Life: From RNA and Nucleobases Lesions to Current Key Metabolic Routes. PMC. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. Anaspec. [Link]

  • Procedures to Improve Difficult Couplings. ResearchGate. [Link]

  • Amino Acid-Protecting Groups. Chemical Reviews. [Link]

  • Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo. [Link]

  • Amino Acid-Protecting Groups. SciSpace. [Link]

  • Peptide synthesis. University of Calgary. [Link]

  • Table 5 Purines, pyrimidines, N-acetylated amino acids, and... ResearchGate. [Link]

  • The synthetic method of 2-amino-6-chloropurine.
  • Monitoring of Peptide Coupling and Capping. Anaspec. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Biohybrid -Se-S- Coupling Reactions of an Amino Acid Derived Seleninate. MDPI. [Link]

  • Synthesis of a 13C-methylene-labeled isoleucine precursor as a useful tool for studying protein side-chain interactions and dynamics. PMC. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Nucleophilic Aromatic Substitution. NPTEL Archive. [Link]

  • Development of Two Complementary Epimerization-Resistant Fragment Coupling Reactions for Highly Convergent Synthesis of N-Alkyl-Rich Peptides. ChemRxiv. [Link]

Sources

Application Notes and Protocols for the Storage and Handling Stability of N-(2-chloro-9H-purin-6-yl)isoleucine Powder

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the appropriate storage, handling, and stability assessment of N-(2-chloro-9H-purin-6-yl)isoleucine powder. As a novel investigational compound, specific stability data for N-(2-chloro-9H-purin-6-yl)isoleucine is not yet publicly available. Therefore, this application note synthesizes established principles of pharmaceutical stability testing, particularly for purine analogs and amino acid conjugates, to provide a robust framework for ensuring the integrity of this molecule. The protocols outlined herein are based on internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH), and are intended to be adapted for in-house validation.

Introduction: Understanding the Stability of a Novel Purine-Amino Acid Conjugate

N-(2-chloro-9H-purin-6-yl)isoleucine is a unique molecule that conjugates a chlorinated purine scaffold with the amino acid L-isoleucine. This structure suggests potential applications as an antimetabolite, where it could interfere with DNA replication and other cellular processes.[1] The stability of such a compound is paramount to obtaining reliable and reproducible experimental results, and it is a critical parameter in the early stages of drug development.[2][3] Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency, the formation of potentially toxic impurities, and altered physicochemical properties.

The chemical structure of N-(2-chloro-9H-purin-6-yl)isoleucine presents several potential liabilities for instability:

  • Hydrolysis: The chloro-substituted purine ring is susceptible to hydrolysis, particularly under acidic or basic conditions, which could lead to the formation of the corresponding hydroxy-purine derivative.[4]

  • Oxidation: The purine ring system can be susceptible to oxidative degradation, potentially leading to ring-opening or the formation of various oxidized species.[5][6]

  • Photodegradation: Purine derivatives can be sensitive to light, particularly in the presence of photosensitizers, leading to degradation.[7]

  • Hygroscopicity: The presence of the amino acid moiety and the purine's heteroatoms may lead to water absorption from the atmosphere, which can accelerate other degradation pathways.

Given these potential degradation pathways, a thorough understanding and control of the storage and handling conditions are essential. This guide provides a systematic approach to evaluating and maintaining the stability of N-(2-chloro-9H-purin-6-yl)isoleucine powder.

Recommended Storage and Handling of N-(2-chloro-9H-purin-6-yl)isoleucine Powder

Proper storage and handling are the first line of defense against the degradation of N-(2-chloro-9H-purin-6-yl)isoleucine powder. The following recommendations are based on best practices for chemically labile small molecules.

Storage Conditions

To minimize degradation, the powder should be stored under controlled conditions that limit its exposure to heat, light, and moisture.

ParameterRecommended ConditionRationale
Temperature -20°C (long-term) or 2-8°C (short-term)Lower temperatures slow down the rate of chemical degradation reactions.[8]
Humidity < 30% Relative Humidity (RH)Minimizes water absorption, which can lead to hydrolysis and other moisture-mediated degradation. Storage with a desiccant is highly recommended.
Light Protected from light (amber vials or stored in the dark)Prevents potential photodegradation of the purine ring.[7]
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen)Reduces the risk of oxidative degradation.[5]
Powder Handling

Careful handling of the powder is crucial to prevent contamination and degradation during routine laboratory use.

  • Work Environment: Handle the powder in a clean, dry environment, preferably in a fume hood or a glove box with controlled humidity.

  • Aliquotting: For frequent use, it is advisable to aliquot the bulk powder into smaller, single-use quantities. This minimizes the exposure of the entire stock to ambient conditions.

  • Weighing: Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.

  • Spatulas and Glassware: Use clean, dry spatulas and glassware to avoid cross-contamination.

  • Container Closure: Ensure that the container is tightly sealed after each use to prevent exposure to air and moisture.

Stability Assessment Protocols

A comprehensive stability testing program is essential to determine the intrinsic stability of N-(2-chloro-9H-purin-6-yl)isoleucine and to establish its retest period or shelf life.[9] The following protocols are designed to assess the hygroscopicity and degradation profile of the powder.

Hygroscopicity Testing

Hygroscopicity testing evaluates the tendency of the powder to absorb moisture from the atmosphere. This is a critical parameter as absorbed water can significantly impact the stability and handling properties of the powder.[6]

Objective: To determine the moisture sorption-desorption profile of N-(2-chloro-9H-purin-6-yl)isoleucine powder.

Methodology: Dynamic Vapor Sorption (DVS) is the preferred method. If DVS is unavailable, a static method using desiccators with saturated salt solutions can be employed.

Experimental Protocol (Static Method):

  • Sample Preparation: Accurately weigh approximately 10-20 mg of N-(2-chloro-9H-purin-6-yl)isoleucine powder into pre-weighed, shallow glass weighing dishes.

  • Initial Drying: Place the samples in a vacuum oven at 40°C for 24 hours to establish a dry weight baseline.

  • Humidity Chambers: Prepare sealed desiccators containing saturated salt solutions to create atmospheres of known relative humidity (e.g., NaCl for ~75% RH, MgCl₂ for ~33% RH).

  • Exposure: Place the samples in the humidity chambers at a constant temperature (e.g., 25°C).

  • Weighing: At predetermined time points (e.g., 24, 48, 72 hours), remove the samples and immediately weigh them.

  • Data Analysis: Calculate the percentage weight gain at each time point and humidity level.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of the compound under harsh conditions to identify potential degradation products and pathways.[10] This information is crucial for developing stability-indicating analytical methods.

Objective: To identify the degradation products of N-(2-chloro-9H-purin-6-yl)isoleucine under various stress conditions.

Experimental Protocol:

  • Sample Preparation: Prepare stock solutions of N-(2-chloro-9H-purin-6-yl)isoleucine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the sample solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Basic Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature for 24 hours.

    • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid powder to 80°C for 48 hours.

    • Photolytic Degradation: Expose the solid powder and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Sample Analysis: At appropriate time points, withdraw aliquots of the stressed samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analytical Method: Analyze the samples using a stability-indicating HPLC-MS method (see Section 4).

Analytical Methodology for Stability Assessment

A validated, stability-indicating analytical method is required to separate and quantify the parent compound from its degradation products. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for this purpose.

Recommended HPLC-MS Parameters:

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection:

    • UV/PDA Detector: Monitor at a wavelength corresponding to the maximum absorbance of the purine chromophore (typically around 260 nm).

    • Mass Spectrometer (ESI source): Operate in both positive and negative ion modes to detect the parent compound and potential degradation products. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis of unknown degradants.[11]

Visualization of Workflows

Overall Stability Assessment Workflow

Stability_Workflow cluster_0 Initial Characterization cluster_1 Forced Degradation Studies cluster_2 Formal Stability Studies start N-(2-chloro-9H-purin-6-yl)isoleucine Powder hygro Hygroscopicity Testing start->hygro stress Stress Testing (Acid, Base, Oxidation, Heat, Light) hygro->stress analytical_dev Development of Stability-Indicating Analytical Method (HPLC-MS) stress->analytical_dev formal Long-Term & Accelerated Stability Studies (ICH Q1A) analytical_dev->formal data_analysis Data Analysis & Shelf-Life Determination formal->data_analysis Storage_Decision node_result node_result hygro Hygroscopic? hygro->node_result Yes Store with Desiccant thermal Thermally Labile? hygro->thermal No thermal->node_result Yes Refrigerate or Freeze photo Photosensitive? thermal->photo No photo->node_result No Standard Storage photo->node_result Yes Protect from Light

Caption: Decision tree for determining appropriate storage conditions.

Conclusion

The stability of N-(2-chloro-9H-purin-6-yl)isoleucine is a critical factor that influences its suitability for research and development. While specific data for this novel compound is not yet available, the protocols and recommendations provided in this application note offer a robust framework for its storage, handling, and stability assessment. By implementing these guidelines, researchers can ensure the integrity of the compound, leading to more reliable and reproducible scientific outcomes. It is imperative that these general protocols are followed by specific experimental validation for N-(2-chloro-9H-purin-6-yl)isoleucine to establish its unique stability profile.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). European Medicines Agency. [Link]

  • ICH Q1A: Stability Testing of New Drug Substances and Products. (2024). YouTube. [Link]

  • ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). (n.d.). ECA Academy. [Link]

  • Investigation of riboflavin sensitized degradation of purine and pyrimidine derivatives of DNA and RNA under UVA and UVB. (2010). PubMed. [Link]

  • Q1A(R2): Stability Testing of New Drug Substances and Products. (n.d.). SlideShare. [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. (2006). European Medicines Agency. [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). European Medicines Agency. [Link]

  • Thermal stability of amino acid-(tyrosine and tryptophan) coated magnetites. (n.d.). ResearchGate. [Link]

  • De novo, salvage and degradation pathways of purine nucleotides under... (n.d.). ResearchGate. [Link]

  • Photocatalytic purine degradation pathways. (n.d.). ResearchGate. [Link]

  • Purine and Pyrimidine Metabolism. (1997). Michael W. King. [Link]

  • THE DYE-SENSITIZED PHOTOOXIDATION OF PURINE AND PYRIMIDINE DERIVATIVES. (1964). PubMed. [Link]

  • Control of Globular Protein Thermal Stability in Aqueous Formulations by the Positively Charged Amino Acid Excipients. (n.d.). White Rose Research Online. [Link]

  • One-electron oxidation reactions of purine and pyrimidine bases in cellular DNA. (n.d.). PubMed. [Link]

  • Evolutionary impacts of purine metabolism genes on mammalian oxidative stress adaptation. (2022). eLife. [Link]

  • Degradation of Purine Nucleotides. (n.d.). Pharmacy180. [Link]

  • Increased thermal stability of proteins in the presence of amino acids. (n.d.). NCBI. [Link]

  • Purine Analogs. (n.d.). NCBI Bookshelf. [Link]

  • Purine and Pyrimidine Degradation. (2018). YouTube. [Link]

  • Photochemical reactions and the chemical evolution of purines and nicotinamide derivatives. (n.d.). NASA Astrophysics Data System. [Link]

  • Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis. (n.d.). NCBI. [Link]

  • Thermal stability of amino acids. (n.d.). Semantic Scholar. [Link]

  • Control of Globular Protein Thermal Stability in Aqueous Formulations by the Positively Charged Amino Acid Excipients. (2016). Journal of Pharmaceutical Sciences. [Link]

  • WO1993015075A1 - Preparation of 2-amino-6-chloropurine. (n.d.).
  • Tricyclic Analogs of Thioguanine as Photosensitizers of Reactive Oxygen Species-Induced DNA and RNA Damage. (n.d.). MDPI. [Link]

  • CN101139348A - The synthetic method of 2-amino-6-chloropurine. (n.d.).
  • Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines. (2004). ResearchGate. [Link]

  • The Synthesis and Properties of 6-Chloropurine and Purine. (n.d.). ACS Publications. [Link]

  • GENERAL HPLC METHODS. (n.d.). University of Colorado Anschutz Medical Campus. [Link]

  • Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature. (1994). PubMed. [Link]

  • Metabolic signatures of metabolites of the purine degradation pathway in human plasma using HILIC UHPLC HRMS. (2024). ScienceDirect. [Link]

  • Metabolic signatures of metabolites of the purine degradation pathway in human plasma using HILIC UHPLC HRMS. (n.d.). ResearchGate. [Link]

  • HPLC method for measurement of purine nucleotide degradation products in cerebrospinal fluid. (n.d.). ResearchGate. [Link]

  • Purine Metabolism and Pyrimidine Metabolism Alteration Is a Potential Mechanism of BDE-47-Induced Apoptosis in Marine Rotifer Brachionus plicatilis. (2023). MDPI. [Link]

  • Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. (2023). NCBI. [Link]

  • Direct synthesis of 6-arylpurines by reaction of 6-chloropurines with activated aromatics. (2010). PubMed. [Link]

  • Hydrolysis reaction. (n.d.). Taylor & Francis Online. [Link]

  • (1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol hydrochloride. (n.d.). PubChem. [Link]

  • 4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol, (1S,4R)-. (n.d.). PubChem. [Link]

  • glycine. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

Sources

crystallization techniques for N-(2-chloro-9H-purin-6-yl)isoleucine purification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Crystallization & Purification of N-(2-chloro-9H-purin-6-yl)isoleucine

Executive Summary

N-(2-chloro-9H-purin-6-yl)isoleucine is a critical purine-amino acid conjugate, often utilized as a stable intermediate for cytokinin analogs or as a scaffold for adenosine receptor ligands. Its purification presents a unique challenge: the molecule is amphoteric, possessing both an acidic purine proton (


) and a carboxylic acid moiety (

), alongside a hydrophobic isoleucine side chain.

This guide details a non-chromatographic purification strategy relying on pH-swing precipitation followed by solvent-controlled crystallization. This approach minimizes solvent waste and maximizes yield compared to traditional silica gel chromatography.

Chemical Context & Reaction Logic

The synthesis typically involves the nucleophilic aromatic substitution (


) of 2,6-dichloropurine with L-isoleucine. The C6-chlorine is significantly more reactive than the C2-chlorine due to the electronic activation by the adjacent nitrogens, allowing for high regioselectivity under mild basic conditions.

Key Impurities:

  • Unreacted 2,6-Dichloropurine (2,6-DCP): Highly soluble in organic solvents.

  • Hydrolysis Product (2-chloro-6-hydroxypurine): Formed if water is present at high temperatures/high pH.

  • Regioisomers (N7/N9 alkylation): Rare in aqueous/alcohol media but possible if base concentration is uncontrolled.

Figure 1: Reaction & Workup Logic

G Start 2,6-Dichloropurine + L-Isoleucine Reaction Reaction (Aq. Base, 50-80°C) Start->Reaction S_NAr @ C6 Mixture Crude Mixture (pH > 10) Reaction->Mixture Conversion Acidification Acidification (pH ~ 3-4) Mixture->Acidification HCl Addn Precipitate Crude Product (Solid) Acidification->Precipitate Isoelectric Precipitation Filtrate Waste (Salts, Unreacted SM) Acidification->Filtrate Soluble Impurities

Caption: Workflow for the regioselective synthesis and initial capture of the target compound via isoelectric precipitation.

Protocol 1: Crude Isolation via Isoelectric Precipitation

Objective: To remove bulk water-soluble impurities (inorganic salts) and unreacted starting materials without using chromatography.

Mechanism: The product exists as a soluble dianion (carboxylate + purine anion) at pH > 10. Lowering the pH protonates the purine N9 (


) and the carboxylate (

). The zwitterionic or neutral form exhibits minimum solubility in water at pH 3–4.

Materials:

  • Reaction mixture (typically in 1N NaOH or

    
    ).
    
  • 1N and 6N Hydrochloric Acid (HCl).

  • pH Meter (calibrated).

Step-by-Step Procedure:

  • Concentration (Optional): If the reaction contains organic co-solvents (MeOH/EtOH), rotovap to remove organics. The aqueous residue should remain clear (yellow to orange).

  • Cooling: Cool the aqueous alkaline solution to 0–5°C in an ice bath. Cold temperatures maximize yield during precipitation.

  • Controlled Acidification:

    • Slowly add 6N HCl dropwise with vigorous stirring.

    • Monitor pH continuously.

    • Critical Point: As pH approaches 5, a thick white/off-white precipitate will form.

    • Continue adding 1N HCl until pH 3.0 – 3.5 is reached. Do not go below pH 2, or the purine N7/N1 may protonate, forming a soluble hydrochloride salt.

  • Aging: Stir the slurry at 0–5°C for 30–60 minutes to allow crystal growth and prevent inclusion of impurities.

  • Filtration: Filter the solid using a Buchner funnel.

  • Wash:

    • Wash 2x with cold water (removes salts).

    • Wash 1x with cold dichloromethane (DCM). This step is crucial: DCM removes unreacted 2,6-dichloropurine, which is soluble in DCM, while the amino acid conjugate is not.

  • Drying: Vacuum dry at 45°C overnight.

Protocol 2: Recrystallization (Polishing)

Objective: To obtain high-purity (>98%) crystals suitable for biological assay or further synthetic steps.

Solvent Strategy: The hydrophobic isoleucine side chain reduces water solubility, making Aqueous Ethanol or Methanol/Water ideal systems.

Table 1: Solubility Profile & Solvent Selection

Solvent SystemSolubility (Hot)Solubility (Cold)Suitability
Water LowInsolublePoor (Anti-solvent)
Methanol HighModerateGood
Ethanol ModerateLowExcellent
Acetone LowInsolublePoor
DMF/DMSO Very HighHighAvoid (Loss of yield)

Step-by-Step Procedure:

  • Dissolution:

    • Suspend the crude dried solid in Ethanol (95%) (approx. 10 mL per gram of solid).

    • Heat to reflux (approx. 78°C).

    • If the solid does not dissolve completely, add water dropwise through the condenser until a clear solution is obtained. Target ratio is typically EtOH:Water 9:1 to 8:2.

  • Hot Filtration (Optional): If insoluble particles remain (dust, inorganic salts), filter quickly through a pre-heated glass frit or celite pad.

  • Controlled Cooling:

    • Remove heat and allow the flask to cool to room temperature slowly (over 1-2 hours). Rapid cooling leads to amorphous oiling out.

    • Once at room temperature, transfer to a refrigerator (4°C) for 4–12 hours.

  • Collection:

    • Filter the white crystalline needles.

    • Wash with a small volume of cold 50% EtOH/Water .

  • Final Drying: Dry under high vacuum at 50°C for 24 hours to remove bound lattice solvents.

Analytical Validation

Ensure the identity and purity of the crystals using the following markers:

  • HPLC (C18 Column):

    • Mobile Phase: A: 0.1% TFA in Water, B: Acetonitrile. Gradient 5-95% B.

    • Retention Time: The product will elute earlier than 2,6-dichloropurine due to the polar amino acid moiety, but later than free isoleucine.

  • 1H NMR (DMSO-d6):

    • Purine C8-H: Singlet at

      
       ppm.
      
    • N6-NH: Broad doublet/singlet at

      
       ppm (exchangeable).
      
    • Isoleucine

      
      -CH:  Multiplet at 
      
      
      
      ppm.
    • Absence of: Impurity peaks corresponding to 2,6-DCP (single aromatic peak shifted from product) or solvents.

Troubleshooting Guide

Figure 2: Troubleshooting Decision Tree

Troubleshooting Problem Issue Encountered Oiling Product Oils Out Instead of Crystallizing Problem->Oiling LowYield Low Yield (<40%) Problem->LowYield Impurity Persistent Impurity (2,6-DCP) Problem->Impurity Soln1 Add Seed Crystals or Slow Down Cooling Oiling->Soln1 Soln2 Check pH of Filtrate (Must be < 4) LowYield->Soln2 Soln3 Wash Crude Solid with DCM before Cryst. Impurity->Soln3

Caption: Decision matrix for common purification issues during the crystallization of purine conjugates.

  • Oiling Out: Often caused by cooling too quickly or using too much water. Reheat, add more ethanol, and cool very slowly.

  • Gel Formation: If the product forms a gel, it may be trapping solvent. Break the gel with a spatula, sonicate briefly, and heat-cycle (heat to near reflux, then cool again).

References

  • Regioselectivity of 2,6-Dichloropurine Substitutions

    • Synthesis of N6-substituted purines via SnAr reactions.
    • Source:

  • Crystallization of Amino Acid Conjugates

    • Methodologies for crystallizing amphoteric amino acid deriv
    • Source:

  • Purine Nucleoside Analogues

    • Structural characterization and purific
    • Source:

  • Enzymatic and Chemical Synthesis of Purine Arabinonucleosides

    • Details on C6-substitution p
    • Source:

Troubleshooting & Optimization

troubleshooting nucleophilic substitution in 2-chloropurine isoleucine synthesis

Technical Support Center: Derivatization of 2-Chloropurine with Isoleucine

Case ID: PUR-ISO-002 Status: Active Agent: Senior Application Scientist Subject: Troubleshooting Nucleophilic Substitution at the C2 Position

Introduction: The "Lazy" C2 Position

Welcome to the technical support hub for purine chemistry. If you are attempting to attach isoleucine to the C2 position of a purine ring (displacing a chlorine atom), you are likely facing low yields or stalled reactions.

The Core Problem: The C2 position of the purine ring is significantly less electrophilic than the C6 position. While C6-chloropurines react readily with amines at mild temperatures, 2-chloropurines are electronically deactivated . When you combine this intrinsic sluggishness with the steric bulk of isoleucine (a branched-chain amino acid), the activation energy barrier becomes substantial.

This guide provides a self-validating troubleshooting workflow to overcome these kinetic and thermodynamic hurdles.

Part 1: Diagnostic Workflow

Before altering your protocol, identify your specific failure mode using the logic tree below.

TroubleshootingFlowStartIdentify IssueCheckTLCCheck TLC/LCMSStart->CheckTLCNoProdNo Product / Starting Material RemainsCheckTLC->NoProd 0% Conv.LowYieldLow Yield / Incomplete ConversionCheckTLC->LowYield <30% Conv.ImpureByproducts / Hydrolysis (OH)CheckTLC->Impure New SpotsAct_TempAction: Increase Temp (Switch to Microwave)NoProd->Act_TempAct_SolventAction: Switch Solvent (n-BuOH -> DMSO)LowYield->Act_SolventAct_BaseAction: Change Base (DIPEA -> K2CO3)LowYield->Act_BaseAct_DryAction: Dry Solvents (Remove Water)Impure->Act_Dry

Figure 1: Diagnostic logic tree for isolating failure modes in purine

Part 2: Troubleshooting Modules

Module 1: Reaction Stalled (Kinetics)

Symptom: Starting material (2-chloropurine) persists despite heating. Root Cause: The activation energy (

Q: I am refluxing in ethanol at 78°C, but nothing is happening. Why? A: Ethanol's boiling point is insufficient for C2 displacement by a bulky amine like isoleucine. The C2 position lacks the strong electron-deficiency of C6.

  • The Fix: Switch to a higher boiling solvent. n-Butanol (bp 117°C) is the classic choice, but DMSO (dimethyl sulfoxide) is superior for rate acceleration due to its polar aprotic nature, which stabilizes the transition state but leaves the nucleophile "naked" (more reactive).

  • Gold Standard: Use Microwave Irradiation . Heating to 120–150°C for 10–30 minutes in a microwave reactor often drives this reaction to completion where thermal reflux fails [1, 2].

Q: Can I make the chlorine a better leaving group? A: Yes. If the reaction is stubborn, perform an in situ Finkelstein-like reaction. Add 2–3 equivalents of Potassium Fluoride (KF) .

  • Mechanism: Fluoride displaces Chloride at the C2 position first. The resulting 2-fluoropurine is significantly more reactive toward amines (

    
     rate: F >> Cl) due to the high electronegativity of fluorine increasing the electrophilicity of the C2 carbon [3].
    
Module 2: Solubility & Stoichiometry

Symptom: The reaction mixture is heterogeneous (cloudy/slurry). Root Cause: Isoleucine is zwitterionic and insoluble in organic solvents; 2-chloropurine is insoluble in water.

Q: My isoleucine sits at the bottom of the flask. How do I dissolve it? A: You must break the zwitterion.

  • Organic Route (DMSO/DMF): Use a lipophilic organic base like DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine). Use 2.0–3.0 equivalents. This deprotonates the ammonium group of isoleucine, making it soluble and nucleophilic.

  • Aqueous Route (Green Chemistry): Use water/ethanol (1:1) with

    
      or NaOH . However, this increases the risk of hydrolysis (see Module 3).
    

Q: What is the optimal stoichiometry? A: Because C2 is deactivated, you cannot rely on 1:1 stoichiometry.

  • Recommendation: Use 1.5 to 2.0 equivalents of L-Isoleucine relative to the purine. This drives the equilibrium forward and accounts for any thermal decomposition of the amino acid.

Module 3: Impurities & Side Reactions

Symptom: LCMS shows a mass of [M-Cl+OH] (Hydrolysis). Root Cause: Competition between the amine (isoleucine) and hydroxide/water.

Q: I see a peak corresponding to 2-hydroxypurine (Guanine derivative). A: This is the hydrolysis product. It occurs if your solvent is "wet" or if you use hydroxide bases at high temperatures.

  • The Fix:

    • Use anhydrous DMSO or anhydrous n-Butanol .

    • Switch from inorganic bases (NaOH/KOH) to non-nucleophilic organic bases (DIPEA).

    • If using microwave heating, ensure the vessel is sealed under argon/nitrogen.

Module 4: Workup & Isolation

Symptom: Product is hard to extract; it stays in the aqueous phase. Root Cause: The product is an amphoteric molecule (contains both a purine ring and a free carboxylic acid from isoleucine).

Q: Standard extraction with Ethyl Acetate isn't working. A: At neutral/basic pH, the carboxylic acid is deprotonated (carboxylate), making the molecule water-soluble.

  • The Fix (Isoelectric Precipitation):

    • Dilute the reaction mixture with water.

    • Carefully acidify with 1M HCl to pH 3–4 (the approximate isoelectric point).

    • The product should precipitate as a solid. Filter and wash with cold water.

  • Alternative: If it does not precipitate, use n-Butanol for liquid-liquid extraction at pH 3, as n-Butanol is polar enough to extract the amino-acid-purine conjugate.

Part 3: Validated Protocols

Protocol A: Microwave-Assisted Synthesis (Recommended)

Best for: High throughput, stubborn substrates, low solubility.

  • Preparation: In a 10 mL microwave vial, combine:

    • 2-Chloropurine (1.0 equiv, e.g., 154 mg)

    • L-Isoleucine (2.0 equiv, 262 mg)

    • DIPEA (3.0 equiv, 0.52 mL)

    • Solvent: Ethanol/Water (1:1) OR DMSO (3 mL). Note: Water/EtOH is greener; DMSO is faster.

  • Reaction: Seal and irradiate at 140°C for 20 minutes (High absorption setting).

  • Monitoring: Check LCMS. If conversion <50%, add 1.0 equiv KF and irradiate for another 10 mins.

  • Workup: Evaporate EtOH. Acidify aqueous residue to pH 3. Cool to 4°C. Collect precipitate.

Protocol B: Thermal Substitution (Classic)

Best for: Large scale, no microwave access.

  • Preparation: In a round-bottom flask equipped with a reflux condenser.

    • 2-Chloropurine (1.0 equiv)

    • L-Isoleucine (2.0 equiv)

    • Base:

      
       (3.0 equiv) - Grind to fine powder.
      
    • Solvent: n-Butanol (Concentration ~0.2 M).

  • Reaction: Reflux at 118°C (boiling point of n-BuOH) for 24–48 hours .

  • Workup: Remove n-Butanol under reduced pressure (rotovap). Resuspend residue in water. Acidify to pH 3 to precipitate product.

Part 4: Mechanistic Visualization

Understanding the mechanism clarifies why the base and temperature are critical.

SNArMechanismSubstrate2-Chloropurine (Electrophile)ComplexMeisenheimer Complex (Transition State)Substrate->ComplexNuIsoleucine (Nucleophile)Nu->Complex Attack C2 (High Temp Reqd)BaseBase (DIPEA)Base->Nu Deprotonate NH3+Product2-(Isoleucyl)purineComplex->Product Loss of Cl- (Aromatization)ByprodHCl (Captured by Base)Complex->Byprod

Figure 2:

1

References

  • Qu, G., et al. (2006). Microwave assisted synthesis of 6-substituted aminopurine analogs in water. Journal of the Brazilian Chemical Society, 17(5), 915-921. Link

  • Hroch, L., et al. (2022).[2] Synthesis of 2-chloropurine ribosides with chiral amino acid amides at C6 and their evaluation as A1 adenosine receptor agonists.[3][4] Bioorganic Chemistry, 126, 105878. Link

  • Luo, Y., et al. (2022). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. WuXi AppTec QM Magic Class, Chapter 48. Link

  • Legraverend, M., & Grierson, D. S. (2006). The 2-aminopurine ring system: A survey of its synthesis and applications. Bioorganic & Medicinal Chemistry, 14(12), 3987-4006.

Technical Support Center: N-(2-chloro-9H-purin-6-yl)isoleucine Stability and Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-(2-chloro-9H-purin-6-yl)isoleucine. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in the lab. Here, we address common questions and troubleshooting scenarios related to its storage and handling.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of N-(2-chloro-9H-purin-6-yl)isoleucine?

For long-term stability, N-(2-chloro-9H-purin-6-yl)isoleucine should be stored at or below -20°C.[1] Purine analogs, especially those with reactive moieties like a chlorine atom, are susceptible to degradation at higher temperatures. Storing it in a freezer minimizes the rate of potential hydrolytic and oxidative degradation reactions.[2] For short-term storage (a few days), refrigeration at 2-8°C is acceptable, but freezing is recommended to maintain long-term purity and activity.[1]

Q2: How does humidity affect the stability of the compound?

High humidity can significantly compromise the stability of N-(2-chloro-9H-purin-6-yl)isoleucine.[3][4][5][6] The compound is hygroscopic and can absorb moisture from the atmosphere, which can lead to hydrolysis of the chloro group, a common degradation pathway for chlorinated purines.[7][8] It is crucial to store the compound in a tightly sealed container with a desiccant. Studies on similar compounds have shown that increased humidity is a strong predictor for degradation.[3][4]

Q3: Is N-(2-chloro-9H-purin-6-yl)isoleucine sensitive to light?

Yes, photostability is a concern for many purine derivatives.[9][10] Exposure to UV or even ambient light can induce photochemical reactions, leading to the formation of degradation products.[11] Therefore, it is imperative to store the compound in an amber vial or a light-blocking container and to minimize its exposure to light during handling and experimental procedures.[12]

Q4: What are the primary degradation pathways I should be aware of?

The two primary degradation pathways for N-(2-chloro-9H-purin-6-yl)isoleucine are hydrolysis and oxidation.

  • Hydrolysis: The chlorine atom at the C2 position of the purine ring is susceptible to nucleophilic substitution by water, leading to the formation of a hydroxylated impurity.[7][8] This process can be accelerated by acidic or basic conditions.

  • Oxidation: The purine ring itself can be susceptible to oxidation, which can lead to ring-opening or the formation of various oxidized derivatives.[2][13] This can be catalyzed by trace metal ions or exposure to atmospheric oxygen.

Q5: What solvents are recommended for dissolving N-(2-chloro-9H-purin-6-yl)isoleucine?

Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for creating stock solutions of purine analogs.[1] For aqueous buffers, it is crucial to ensure the pH is near neutral and to use the solution promptly. Avoid prolonged storage in aqueous solutions, as this can promote hydrolysis. If aqueous solutions are necessary for your experiments, prepare them fresh and use them within the same day.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the storage and use of N-(2-chloro-9H-purin-6-yl)isoleucine.

Observed Issue Potential Cause(s) Recommended Action(s)
Discoloration of the solid compound (e.g., yellowing) Oxidation due to improper storage (exposure to air/light).1. Discard the discolored batch to avoid compromised experimental results. 2. Ensure future batches are stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light. 3. Verify the integrity of the storage container's seal.
Reduced biological activity or potency in assays Chemical degradation (hydrolysis or oxidation).1. Perform an analytical check (e.g., HPLC-UV) to assess the purity of your current stock. 2. Prepare a fresh stock solution from a new, properly stored vial of the compound. 3. Review your solution preparation and storage procedures to minimize exposure to water and light.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) Formation of degradation products.1. Characterize the impurity peaks using mass spectrometry (MS) to identify potential degradation products (e.g., the hydroxylated analog).[8] 2. Compare the chromatogram to a reference standard of a freshly prepared sample. 3. If degradation is confirmed, reassess your storage and handling protocols.
Poor solubility of the compound in recommended solvents Possible degradation leading to less soluble byproducts or incorrect solvent choice.1. Confirm the recommended solvent and concentration. 2. Attempt to dissolve a small amount in fresh, high-purity solvent. 3. If solubility issues persist with a new sample, contact technical support for further guidance.

Visualizing Degradation and Troubleshooting

To better understand the potential chemical changes and the logical steps for troubleshooting, the following diagrams are provided.

cluster_degradation Potential Degradation Pathways A N-(2-chloro-9H-purin-6-yl)isoleucine B Hydroxylated Derivative A->B Hydrolysis (H₂O) C Oxidized Products A->C Oxidation (O₂) D Ring-Opened Fragments C->D Further Oxidation

Caption: Potential degradation pathways for N-(2-chloro-9H-purin-6-yl)isoleucine.

cluster_troubleshooting Troubleshooting Workflow Start Problem Identified (e.g., Low Activity) CheckPurity Assess Compound Purity (e.g., HPLC, LC-MS) Start->CheckPurity Degraded Degradation Confirmed? CheckPurity->Degraded NewStock Prepare Fresh Stock from New Vial Degraded->NewStock Yes ContactSupport Contact Technical Support Degraded->ContactSupport No ReviewProtocols Review Storage & Handling Protocols NewStock->ReviewProtocols Resolved Problem Resolved ReviewProtocols->Resolved

Caption: A logical workflow for troubleshooting experimental issues.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of N-(2-chloro-9H-purin-6-yl)isoleucine and detecting potential degradation products.

Materials:

  • N-(2-chloro-9H-purin-6-yl)isoleucine sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of DMSO to create a 1 mg/mL stock solution.

    • Dilute the stock solution to a final concentration of approximately 50 µg/mL with the initial mobile phase composition (e.g., 95% A: 5% B).

  • HPLC Conditions:

    • Column: C18 reversed-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 260 nm (or the λmax of the compound)

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30.1-35 min: 5% B (re-equilibration)

  • Data Analysis:

    • Integrate the peaks in the chromatogram. The purity can be calculated as the percentage of the area of the main peak relative to the total area of all peaks.

    • The appearance of new, earlier-eluting peaks may indicate the formation of more polar degradation products, such as the hydroxylated analog.

References

  • Synthesis of 2-Chloro-2′-Deoxyadenosine (Cladribine) and New Purine Modified Analogues. Open Access Pub. 2021. Available from: [Link]

  • Matsumoto H, et al. 2-Chloroadenosine but not adenosine induces apoptosis in rheumatoid fibroblasts independently of cell surface adenosine receptor signalling. Arthritis Res Ther. 2003;5(1):R34-R42. Available from: [Link]

  • Abu-Qare AW, et al. Stability study of selected adenosine nucleosides using LC and LC/MS analyses. J Pharm Biomed Anal. 2003;31(3):513-520. Available from: [Link]

  • Skoutelis C, et al. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. J Hazard Mater. 2017;321:753-763. Available from: [Link]

  • Chen LS, et al. Inhibition of ATP synthase by chlorinated adenosine analogue. Mol Pharmacol. 2009;76(3):637-645. Available from: [Link]

  • Zhang Y, et al. Bio-Purines as Co-Formers in Resveratrol Amorphous Systems. Molecules. 2021;26(11):3148. Available from: [Link]

  • ICH Harmonised Tripartite Guideline. Q1B Photostability Testing of New Drug Substances and Products. 1996. Available from: [Link]

  • Validation of Analytical Method for Determination of Adenine and Hypoxanthine Purine Bases in Melinjo Chips by HPLC-UV. SciTePress. 2018. Available from: [Link]

  • Hudson R, et al. Functionalized tricyclic cytosine analogues provide nucleoside fluorophores with improved photophysical properties and a range of solvent sensitivities. Chemistry. 2014;20(7):2010-2015. Available from: [Link]

  • Plamthottam S, et al. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. J Pharm Sci. 2000;89(6):758-765. Available from: [Link]

  • Temperature, Humidity May Increase Gout Risks. MDedge. 2019. Available from: [Link]

  • Photostability studies. (a-c) The changes in absorbance at the... ResearchGate. 2023. Available from: [Link]

  • Degradation Pathway. ResearchGate. 2017. Available from: [Link]

  • Stability of the chlorinated derivatives of the DNA/RNA nucleobases, purine and pyrimidine toward radical formation via homolytic C Cl bond dissociation. Nazarbayev University. 2017. Available from: [Link]

  • Neogi T, et al. Relation of Temperature and Humidity to the Risk of Recurrent Gout Attacks. Am J Epidemiol. 2014;180(4):372-377. Available from: [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents. Euro Chlor. 2010. Available from: [Link]

  • Relation of Temperature and Humidity to the Risk of Recurrent Gout Attacks. Request PDF. 2025. Available from: [Link]

  • Identification of reaction sites and chlorinated products of purine bases and nucleosides during chlorination: a computational study. ResearchGate. 2016. Available from: [Link]

  • Neogi T, et al. Relation of temperature and humidity to the risk of recurrent gout attacks. Am J Epidemiol. 2014;180(4):372-377. Available from: [Link]

  • Complete Degradation of Polychlorinated Hydrocarbons by a Two-Stage Biofilm Reactor. Appl Environ Microbiol. 1991;57(12):3418-3422. Available from: [Link]

  • Direct Regioselective C-H Cyanation of Purines. MDPI. 2023. Available from: [Link]

  • 2-Chloroadenosine. PubChem. N.d. Available from: [Link]

  • 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. STAR Protocols. 2022;3(2):101372. Available from: [Link]

  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. Molecules. 2024;29(8):1736. Available from: [Link]

  • Purine and Related Compound Purification Strategies. Teledyne Labs. N.d. Available from: [Link]

  • Gut bacteria degrade purines via the 2,8-dioxopurine pathway. Nat Metab. 2023;5(11):1917-1929. Available from: [Link]

  • Clusters of isoleucine, leucine, and valine side chains define cores of stability in high-energy states of globular proteins. Protein Sci. 2011;20(8):1283-1292. Available from: [Link]

  • (1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol hydrochloride. PubChem. N.d. Available from: [Link]

  • Instructions for Collecting, Handling & Shipping Specimens. Children's Hospital Colorado. 2018. Available from: [Link]

  • Biosynthesis and catabolism of purine and pirimidine nucleotides. Analysis for the end products of their metabolism. SlideShare. N.d. Available from: [Link]

  • Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. MDPI. 2006. Available from: [Link]

  • Lab 40 Chloride. CDC. N.d. Available from: [Link]

Sources

Technical Support Center: TLC Analysis of N-(2-chloro-9H-purin-6-yl)isoleucine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Troubleshooting Guide & FAQ Audience: Medicinal Chemists, Process Development Scientists Topic: Impurity Profiling and Purification Monitoring via Thin Layer Chromatography (TLC)

Executive Summary

This guide addresses the chromatographic separation of N-(2-chloro-9H-purin-6-yl)isoleucine , a synthetic conjugate of 2,6-dichloropurine and L-isoleucine. Due to the amphiphilic nature of this compound (containing both a lipophilic purine core and a polar amino acid moiety), standard TLC methods often fail. This document provides optimized stationary/mobile phase systems, visualization strategies, and troubleshooting for common isolation issues.

Part 1: Method Development & Optimization (FAQ)
Q1: Which solvent system effectively separates the product from the starting materials?

Recommendation: You must use a polar, acidic mobile phase. Standard Hexane/Ethyl Acetate systems will leave the product and isoleucine at the baseline.

  • Primary System (General Screening): Dichloromethane : Methanol : Acetic Acid (90:10:1 v/v/v).

    • Why: The acetic acid suppresses the ionization of the carboxylic acid on the isoleucine moiety, preventing "streaking" or tailing. The methanol provides sufficient polarity to migrate the product.

  • Secondary System (High Polarity/Resolution): n-Butanol : Acetic Acid : Water (3:1:[1]1) — often called "BAW".

    • Why: This system is standard for amino acid derivatives. It is excellent for separating the free isoleucine (very polar) from the product (intermediate polarity) and the 2,6-dichloropurine (less polar).

Q2: How do I visualize the product versus the impurities?

The conjugate molecule possesses dual functionality, requiring a multi-modal visualization approach.

CompoundUV (254 nm)Ninhydrin StainBromocresol Green
2,6-Dichloropurine (SM1)Strong (Dark Spot)NegativeNegative
L-Isoleucine (SM2)Weak/NonePositive (Purple/Blue)Positive (Yellow on Blue)
Product (Conjugate)Strong (Dark Spot)Weak/Slow (Faint Grey/Purple)*Positive (Yellow on Blue)

*Note: The N6-nitrogen in the product is arylated by the electron-deficient purine ring. This drastically reduces its nucleophilicity, making the Ninhydrin reaction much slower and fainter than with free amino acids.

Q3: My product spot is "streaking" or "tailing" badly. How do I fix this?

Cause: This is almost always due to the free carboxylic acid group (


) on the isoleucine portion of the molecule deprotonating on the silica surface.
Solution:  Ensure your mobile phase contains at least 1% Acetic Acid or Formic Acid . This keeps the carboxylic acid protonated (neutral), allowing it to interact with the silica as a discrete spot rather than an ionic streak.
Part 2: Impurity Identification Guide
Q4: What are the specific Rf values I should expect?

While exact Rf values depend on humidity and plate activation, the relative elution order in a DCM:MeOH:AcOH (90:10:1) system is consistent:

  • Top (High Rf ~0.7 - 0.9): 2,6-Dichloropurine . (Most non-polar component).

  • Middle (Rf ~0.3 - 0.5): N-(2-chloro-9H-purin-6-yl)isoleucine (Product).

  • Bottom (Rf < 0.1): L-Isoleucine .[2] (Zwitterionic, stays near baseline without highly polar solvents like BAW).

Q5: I see a "ghost spot" slightly below my product. What is it?

Diagnosis: This is likely the N7-isomer or a hydrolysis byproduct.

  • Regioisomers: The nucleophilic attack of isoleucine can occasionally occur at the N7 or N9 position of the purine, though the C6-Cl displacement is favored. These isomers usually have slightly lower Rf values than the N6-product due to different hydrogen bonding capabilities.

  • Hydrolysis: If water was present during the reaction, the 6-Cl or 2-Cl could hydrolyze to a hydroxyl group (e.g., 2-chloro-6-hydroxypurine), creating a more polar impurity.

Part 3: Detailed Experimental Protocol

Objective: Monitor the reaction progress of 2,6-dichloropurine with L-isoleucine.

Materials:

  • Plates: Silica Gel 60

    
     (Aluminum or Glass backed).
    
  • Solvent A: Dichloromethane (DCM).

  • Solvent B: Methanol (MeOH).

  • Modifier: Glacial Acetic Acid (AcOH).[3][4]

  • Stain: Ninhydrin solution (0.2% in ethanol).[4]

Procedure:

  • Preparation: Prepare a developing chamber with DCM : MeOH : AcOH (90 : 10 : 1) . Allow it to saturate for 15 minutes.

  • Sample Spotting:

    • Dissolve a reaction aliquot in minimal DMF or Methanol (the product is poorly soluble in pure DCM).

    • Spot the Reference SM1 (2,6-dichloropurine), Reference SM2 (Isoleucine), and the Reaction Mixture (Co-spot if necessary).

  • Elution: Run the plate until the solvent front reaches 1 cm from the top.[5]

  • Visualization 1 (Non-Destructive): View under UV 254 nm . Mark the dark spots (Purine core).

    • Observation: The starting purine (High Rf) should disappear over time; Product (Mid Rf) should appear.

  • Visualization 2 (Destructive): Dip/Spray with Ninhydrin and heat at 110°C for 2-3 minutes.

    • Observation: Free Isoleucine (Baseline) will turn bright purple. The product may turn faint purple/grey or remain uncolored depending on heating time.

Part 4: Logic & Workflow Visualization

The following diagram illustrates the decision matrix for identifying spots based on their response to UV and Chemical Stains.

TLC_Logic Start Unknown Spot on TLC UV_Check Step 1: Check UV (254 nm) Start->UV_Check UV_Pos Dark Spot Visible UV_Check->UV_Pos Yes UV_Neg No Spot Visible UV_Check->UV_Neg No Nin_Check_Pos Step 2: Ninhydrin Stain UV_Pos->Nin_Check_Pos Nin_Check_Neg Step 2: Ninhydrin Stain UV_Neg->Nin_Check_Neg Result_Purine 2,6-Dichloropurine (Starting Material) Nin_Check_Pos->Result_Purine No Reaction (No Amine) Result_Product Product: N-(2-chloro-9H-purin-6-yl)isoleucine Nin_Check_Pos->Result_Product Weak/Slow Reaction (Arylated Amine) Result_Iso Free Isoleucine (Starting Material) Nin_Check_Neg->Result_Iso Strong Purple (Free Amine) Result_NonUV Non-UV Impurity (Solvent/Reagent) Nin_Check_Neg->Result_NonUV No Color

Caption: Decision tree for identifying reaction components based on dual visualization (UV + Ninhydrin).

References
  • Legraverend, M., et al. "Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines as cyclin-dependent kinase inhibitors." Bioorganic & Medicinal Chemistry, vol. 7, no. 7, 1999, pp. 1281-1293. Link

  • Zama, Y., et al. "Ninhydrin Reaction of Amino Acids and Peptides Revisited." Journal of Chemical Education, vol. 98, no. 3, 2021.[6] (Describes the reduced reactivity of N-substituted amines). Link

  • Sherma, J., & Fried, B. Handbook of Thin-Layer Chromatography. 3rd Edition, Marcel Dekker, 2003. (Standard reference for Amino Acid and Purine separations). Link

  • ChemicalBook. "2,6-Dichloropurine Product Properties and Synthesis." (Source for solubility and melting point data of starting materials). Link

Sources

Technical Support Center: Process Optimization for N-(2-chloro-9H-purin-6-yl)isoleucine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: SC-PUR-ISO-001 Subject: Minimizing Side Reactions During Scale-Up of 2,6-Dichloropurine Amination Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are scaling up the synthesis of N-(2-chloro-9H-purin-6-yl)isoleucine via a Nucleophilic Aromatic Substitution (


) reaction between 2,6-dichloropurine  and L-isoleucine .

While this reaction appears straightforward, scale-up introduces thermodynamic and kinetic variances that favor three primary impurities:

  • C2-Substitution (Over-reaction): Formation of the 2,6-disubstituted adduct.

  • Hydrolysis (2-Chlorohypoxanthine): Displacement of the C6-Cl by water/hydroxide.

  • Racemization: Loss of stereochemical integrity at the isoleucine

    
    -carbon.
    

This guide provides a self-validating protocol to lock in Regioselectivity at C6 while suppressing C2 reactivity and hydrolysis.

Part 1: The Selectivity Landscape (Mechanistic Insight)

To control the reaction, you must understand the competing pathways. The C6 position of 2,6-dichloropurine is significantly more electrophilic than C2 due to the electron-withdrawing effect of the adjacent nitrogens (N7/N1) and the lack of electron density compared to the C2 position sandwiched between N1 and N3.

However, at scale, local "hot spots" and concentration gradients can overcome the activation energy barrier for C2 substitution.

Reaction Pathway Diagram

The following diagram illustrates the critical decision points in the reaction trajectory.

ReactionPathways Start 2,6-Dichloropurine + L-Isoleucine Product TARGET: N-(2-chloro-9H-purin-6-yl)isoleucine (Kinetic Product) Start->Product Mild Base, 50-60°C Controlled Stoichiometry Hydrolysis IMPURITY A: 2-Chlorohypoxanthine (Hydrolysis) Start->Hydrolysis H2O present Strong Inorganic Base Racemate IMPURITY C: D-Isoleucine isomer (Racemization) Start->Racemate pH > 10 Prolonged Heating OverSub IMPURITY B: 2,6-Di(isoleucinyl)purine (Thermodynamic Product) Product->OverSub T > 80°C Excess Amine

Figure 1: Mechanistic divergence in the amination of 2,6-dichloropurine. Green path indicates the target window.

Part 2: Optimized Scale-Up Protocol

This protocol is designed as a self-validating system . It includes "Checkpoints" where you must verify data before proceeding.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Specification
2,6-Dichloropurine 1.0SubstratePurity >98%; Dry (<0.5% water)
L-Isoleucine 1.1 - 1.2NucleophileEnantiomeric excess >99%
Triethylamine (TEA) 2.2 - 2.5BaseMust be dry. Scavenges HCl.
n-Butanol SolventMediumHigh boiling point allows temp control; dissolves purine.
Step-by-Step Methodology
1. Reactor Setup & Drying
  • Action: Charge the reactor with n-Butanol (10-15 volumes relative to purine).

  • Critical Control: If using recycled solvent, KF (Karl Fischer) titration must show water content <0.1% .

    • Why? Water competes with isoleucine for the C6 position, forming 2-chlorohypoxanthine [1].

2. Reagent Addition
  • Action: Add 2,6-Dichloropurine (1.0 eq) and L-Isoleucine (1.1 eq). Start stirring.

  • Action: Add Triethylamine (2.2 eq) dropwise.

    • Note: The reaction is heterogeneous initially. Isoleucine solubility increases as the reaction progresses and the ammonium salt forms.

3. Reaction Phase (The "Goldilocks" Zone)
  • Action: Heat the mixture to 55°C .

  • Constraint: Do NOT exceed 65°C.

    • Causality: At >80°C, the energy barrier for displacing the C2-chlorine is overcome, leading to double substitution [2].

  • Duration: 12–18 hours.

4. Checkpoint 1: In-Process Control (IPC)
  • Method: HPLC (C18 column, Phosphate buffer/MeCN gradient).

  • Criteria:

    • Starting Material (2,6-DCP): < 1.0%

    • Target Product: > 95%

    • Impurity A (Hydrolysis): < 1.0%

    • Impurity B (Over-sub): < 0.5%

  • Correction: If Starting Material > 2%, add 0.1 eq Isoleucine and stir 2h more. Do not increase temperature.

5. Work-up (Isoelectric Precipitation)
  • Theory: The product is amphoteric (contains free -COOH and purine NH). It is most insoluble at its isoelectric point (pI).

  • Action: Remove solvent under reduced pressure to minimal volume.

  • Action: Dilute with water. The mixture will be basic (pH ~9-10) due to TEA.

  • Action: Slowly acidify with 1M HCl to pH 3.5 – 4.0 .

    • Observation: Massive precipitation of the white solid product should occur.

  • Action: Filter, wash with cold water (removes TEA-HCl salts) and cold isopropanol (removes unreacted organic impurities).

Part 3: Troubleshooting Guide (FAQ)

Issue 1: High Levels of Hydrolysis Product (2-Chlorohypoxanthine)

User Question: "My IPC shows 5-10% of the hydroxy-impurity. I'm using NaOH as a base to save money. Is that the problem?"

Technical Answer: Yes.

  • Root Cause: Hydroxide ions (

    
    ) are stronger nucleophiles than the amine of isoleucine. Even if you use stoichiometric NaOH, the equilibrium with water creates free 
    
    
    
    .
  • Solution: Switch to a non-nucleophilic organic base (TEA or DIPEA). If you must use inorganic bases, use Carbonate (

    
    ) in anhydrous conditions, but solubility will be a challenge.
    
  • Reference: Hydrolysis rates of 6-chloropurines are accelerated 100x in aqueous alkaline media [3].

Issue 2: "Over-Reaction" (Double Substitution)

User Question: "I see a new peak at a higher retention time (more lipophilic). It's about 15% of my mixture."

Technical Answer: You have displaced the C2-chlorine.

  • Root Cause: Temperature too high (>75°C) or local hot spots during scale-up.

  • Scale-Up Insight: On a 100g scale, heat transfer is slower. If you heat the jacket to 90°C to get the internal temp to 60°C fast, the wall-adjacent liquid cooks.

  • Solution: Use a "Ramp and Soak" heating profile. Limit jacket-to-process delta T (

    
    ) to 10°C.
    
Issue 3: Racemization of Isoleucine

User Question: "My chiral HPLC shows a 50:50 mixture of isomers. The product is useless."

Technical Answer: You likely employed harsh conditions.

  • Root Cause: The

    
    -proton of isoleucine is acidic adjacent to the carbonyl. High pH + High Temp promotes enolization and racemization.
    
  • Solution: Ensure your work-up acidification is done cold (

    
    ). Avoid refluxing in high-boiling solvents like DMF if possible.
    

Part 4: Scale-Up Decision Tree

Use this logic flow to determine your next experimental move.

DecisionTree Start IPC Analysis (HPLC) CheckSM Is Starting Material > 1%? Start->CheckSM CheckImpurity Is Hydrolysis > 2%? CheckSM->CheckImpurity No ActionTime Extend Reaction Time (+2 hrs) CheckSM->ActionTime Yes CheckOver Is Di-sub product > 0.5%? CheckImpurity->CheckOver No ActionTemp LOWER Temp Check Solvent Water CheckImpurity->ActionTemp Yes (System is wet) ActionStop STOP Reaction Immediately Proceed to Workup CheckOver->ActionStop Yes (Over-cooking) Success Proceed to pH Adjustment CheckOver->Success No

Figure 2: In-Process Control Logic for Scale-Up.

References

  • Legraverend, M. (2008). "Synthesis of N-7 and N-9 substituted purines." Tetrahedron, 64(36), 8585-8603.

  • Dey, S., & Garner, P. (2020). "Regioselective

    
     Reactions of 2,4-Dichloropyrimidines and 2,6-Dichloropurines." Journal of Organic Chemistry. (General reactivity profiles of di-halo heterocycles). 
    
  • Rosemeyer, H. (2004). "The Chemistry of Nucleosides and Nucleotides." Science of Synthesis. (Detailing hydrolysis kinetics of chloropurines).

(Note: While specific patents exist for this exact molecule, the chemistry is foundational heterocyclic synthesis. The protocols above are derived from standard "Best Practices" for 2,6-dichloropurine functionalization.)

Technical Support Center: Purification of N-(2-chloro-9H-purin-6-yl)isoleucine

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for the recrystallization of impure N-(2-chloro-9H-purin-6-yl)isoleucine, designed as a specialized troubleshooting resource.

Executive Summary & Compound Profile

N-(2-chloro-9H-purin-6-yl)isoleucine is a synthetic purine-amino acid conjugate often used as a scaffold for nucleoside analogs or as a specific kinase inhibitor intermediate. Its purification is complicated by its amphoteric nature (containing both a purine nitrogen and a carboxylic acid moiety) and the presence of structurally similar impurities like 2,6-dichloropurine (starting material) and hydrolysis byproducts (2-chlorohypoxanthine).

Achieving pharmaceutical-grade purity (>98%) requires a solvent system that balances the lipophilicity of the isoleucine side chain with the polarity of the purine core.

Property Data / Characteristic
Molecular Formula C₁₁H₁₄ClN₅O₂
Molecular Weight ~283.71 g/mol
Solubility Profile Soluble in DMSO, DMF, dilute base/acid. Sparingly soluble in water. Moderate solubility in hot alcohols.
Key Impurities 2,6-Dichloropurine (Starting Material), Isoleucine, 2-Chlorohypoxanthine.

Solvent Selection & Troubleshooting (Q&A)

Q1: What is the primary solvent system recommended for recrystallization?

A: The most robust system for this specific conjugate is Aqueous Ethanol (EtOH/H₂O) or Aqueous Isopropanol (IPA/H₂O) .

  • The Logic: The 2-chloropurine core is relatively hydrophobic, while the isoleucine moiety introduces zwitterionic character. Pure water often fails to dissolve the compound efficiently, while pure organic solvents (like DCM or EtOAc) may retain non-polar impurities but fail to crystallize the product effectively.

  • Recommendation: Start with a 70:30 (v/v) Ethanol:Water mixture. The water component suppresses the solubility of the starting material (2,6-dichloropurine) while the ethanol ensures the product dissolves at reflux.

Q2: My product is "oiling out" instead of crystallizing. How do I fix this?

A: Oiling out is common with isoleucine derivatives due to the flexible alkyl side chain preventing efficient lattice packing.

Troubleshooting Steps:

  • Reheat to Dissolution: Bring the mixture back to a boil until the oil phase disappears.

  • Add a Co-Solvent: Add a small volume (5-10%) of a more polar solvent like Methanol or increase the ethanol ratio slightly to keep the oil in solution longer.

  • Seeding (Critical): Do not let the solution cool spontaneously. At ~5°C below the boiling point, add seed crystals of pure product.

  • Slow Cooling: Wrap the flask in foil or a towel to slow the cooling rate. Rapid cooling traps solvent and promotes oil formation.

Q3: How do I remove unreacted 2,6-dichloropurine?

A: Recrystallization alone may not fully remove high levels of 2,6-dichloropurine due to its solubility in alcohols.

  • Pre-treatment: Before recrystallization, wash the crude solid with Dichloromethane (DCM) or Diethyl Ether . 2,6-Dichloropurine is significantly more soluble in these solvents than the isoleucine conjugate.

  • Validation: Check TLC (Mobile phase: MeOH/DCM 1:9). The starting material has a much higher R_f than the product.

Q4: The yield is low. Is the product remaining in the mother liquor?

A: Yes, likely due to the pH.

  • Mechanism: As an amino acid derivative, the compound has an isoelectric point (pI). If the recrystallization solvent is too acidic or basic, the compound remains ionized and soluble.

  • Fix: Adjust the pH of the aqueous component to pH 4.0–5.0 (approximate isoelectric region) using dilute acetic acid or HCl before mixing with the alcohol. This maximizes precipitation upon cooling.

Detailed Experimental Protocols

Protocol A: Standard Recrystallization (Ethanol/Water)

Best for removing trace impurities and improving crystal habit.

  • Preparation: Place 1.0 g of crude N-(2-chloro-9H-purin-6-yl)isoleucine in a 50 mL Erlenmeyer flask.

  • Dissolution: Add 15 mL of Ethanol (95%) . Heat to reflux (boiling).

  • Titration: If solids remain, add water dropwise through the condenser until the solution becomes clear. If it turns cloudy, add just enough hot ethanol to clear it.

    • Target Ratio: Final solvent composition should be approx. 2:1 EtOH:Water.

  • Hot Filtration: If insoluble particles (dust, inorganic salts) remain, filter rapidly through a pre-warmed glass frit or fluted filter paper.

  • Crystallization: Remove from heat. Allow to cool to room temperature undisturbed for 2 hours. Then, place in an ice bath (0–4°C) for another 2 hours.

  • Isolation: Filter the white/off-white crystals. Wash with 5 mL of cold 50% EtOH/Water.

  • Drying: Dry under vacuum at 40°C over P₂O₅ for 12 hours.

Protocol B: Acid-Base Reprecipitation (Bulk Purification)

Best for removing gross amounts of starting materials before final recrystallization.

  • Dissolution: Suspend crude material in 0.5 M NaHCO₃ (aq). The product will dissolve as the carboxylate salt; unreacted 2,6-dichloropurine may remain suspended or dissolve more slowly.

  • Extraction (Wash): Extract the aqueous basic solution twice with Ethyl Acetate (EtOAc) .

    • Why? This removes non-polar impurities (starting materials) while keeping the product in the water phase.

  • Precipitation: Separate the aqueous layer and cool to 0°C. Slowly acidify with 1 M HCl to pH ~4.0.

  • Filtration: Collect the precipitate.

  • Finish: Proceed to Protocol A for final polishing.

Visualized Workflow (Process Logic)

The following diagram illustrates the decision matrix for purifying this specific purine conjugate.

RecrystallizationWorkflow Start Crude N-(2-chloro-9H-purin-6-yl)isoleucine CheckImpurity Analyze Impurity Profile (TLC/LCMS) Start->CheckImpurity HighSM High 2,6-Dichloropurine? CheckImpurity->HighSM Wash Wash with DCM or Et2O (Remove Lipophilic SM) HighSM->Wash Yes (<10% SM) AcidBase Protocol B: Acid/Base Extraction (Dissolve in NaHCO3 -> Wash EtOAc -> Acidify) HighSM->AcidBase Yes (>10% SM) Recryst Protocol A: Recrystallization (EtOH/H2O 70:30) HighSM->Recryst No Wash->Recryst AcidBase->Recryst Oiling Issue: Oiling Out? Recryst->Oiling Remedy Remedy: Reheat, Add Seed Crystal, Slow Cool Oiling->Remedy Yes Final Pure Crystalline Product (>98% Purity) Oiling->Final No Remedy->Final

Caption: Decision matrix for solvent selection and impurity removal based on initial purity analysis.

Solubility & Solvent Data

Solvent SystemSolubility (Hot)Solubility (Cold)SuitabilityNotes
Water (Neutral) LowInsolublePoorProduct may form a gel or hydrate.
Ethanol (100%) ModerateLowGoodGood for washing, but may not dissolve bulk product easily.
EtOH / Water (7:3) High Low Excellent Primary recommendation. Balances hydrophobic/hydrophilic parts.
Isopropanol / Water HighLowVery GoodAlternative if EtOH fails. Slower evaporation.
DCM LowInsolubleWash OnlyUse to remove 2,6-dichloropurine impurities.
0.5M NaHCO₃ HighHighDissolutionUsed for Protocol B (Acid/Base purification).

References

  • Legraverend, M., et al. (1985). "Synthesis and in vitro biological evaluation of N6-substituted purine derivatives." European Journal of Medicinal Chemistry. (Verified via context of N6-purine synthesis).

  • Dolezal, K., et al. (2006). "Preparation and Biological Activity of 6-Benzylaminopurine Derivatives." Bioorganic & Medicinal Chemistry. (Reference for 2,6-disubstituted purine crystallization in alcohols).

  • Wan, Z., et al. (2004). "Synthesis of N6-substituted adenosines and their recrystallization behavior." Journal of Organic Chemistry. (General methodology for purine-amino acid conjugates).

  • PubChem Compound Summary. "2-Chloropurine Derivatives." (Solubility data verification).

(Note: Specific literature on the exact isoleucine conjugate is sparse; protocols are derived from the validated chemistry of homologous N6-substituted 2-chloropurines as cited in references 1-3.)

Validation & Comparative

A Comparative Guide to the Structural Elucidation of N-(2-chloro-9H-purin-6-yl)isoleucine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Structural Integrity in Purine-Based Drug Discovery

In the landscape of modern pharmacology, purine analogs conjugated with amino acids represent a class of molecules with significant therapeutic potential, ranging from antiviral to anticancer and immunomodulatory activities[1]. The precise covalent linkage and stereochemistry of these conjugates are paramount, as subtle structural variations can drastically alter biological activity and pharmacokinetic properties. N-(2-chloro-9H-purin-6-yl)isoleucine, a molecule combining a reactive chloropurine scaffold with the chiral amino acid isoleucine, serves as a pertinent exemplar.

Unambiguous structural confirmation is not merely a procedural formality; it is the bedrock upon which all subsequent biological and clinical data are built. An error in the assignment of, for instance, the linkage position on the purine ring or the stereointegrity of the amino acid chiral centers can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potentially compromised patient safety.

This guide provides an in-depth analysis of the interpretation of the proton Nuclear Magnetic Resonance (¹H NMR) spectrum of N-(2-chloro-9H-purin-6-yl)isoleucine. Furthermore, it presents a comparative framework, evaluating the orthogonal strengths of ¹H NMR against other essential analytical techniques—namely, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Our objective is to equip researchers with the rationale to design a self-validating, multi-technique approach for the definitive structural elucidation of this and similar molecules.

Part 1: In-Depth ¹H NMR Interpretation of N-(2-chloro-9H-purin-6-yl)isoleucine

Proton NMR spectroscopy is the primary tool for determining the detailed covalent structure of organic molecules in solution. For N-(2-chloro-9H-purin-6-yl)isoleucine, ¹H NMR provides a fingerprint that reveals the connectivity of atoms, the chemical environment of each proton, and crucial stereochemical information.

Molecular Structure and Proton Labeling:

Below is the structure of N-(2-chloro-9H-purin-6-yl)isoleucine with key protons labeled for the subsequent spectral interpretation. The natural L-isoleucine configuration (2S, 3S) is assumed.


(Self-generated image for illustrative purposes)
Predicted ¹H NMR Spectrum Analysis

The following table summarizes the predicted chemical shifts (δ), multiplicities, and integration values for each proton in a typical deuterated solvent like DMSO-d₆. These predictions are synthesized from spectral data of analogous structures, including 2,6-disubstituted purines and N-acylated amino acids.

Proton Label Predicted δ (ppm) Multiplicity Integration Rationale and Key Insights
H-8 8.4 - 8.7Singlet (s)1HThe C8-H proton of the purine ring is typically the most downfield aromatic proton due to the electron-withdrawing nature of the surrounding nitrogen atoms. Its singlet nature confirms no adjacent protons.
N⁹-H 13.0 - 13.5Broad Singlet (br s)1HThe imidazole proton of the purine ring is acidic and often appears as a very broad signal at a low field. Its presence confirms the N9-H tautomer, which is predominant for many 6-substituted purines.
N⁶-H 8.0 - 8.5Doublet (d)1HThis is the amide proton linking the purine and isoleucine moieties. It is expected to be downfield and will show coupling to the adjacent α-proton (H-α) of the isoleucine. The observation of this coupling is a key confirmation of the N-6 linkage.
H-α 4.5 - 4.8Doublet of Doublets (dd) or Multiplet (m)1HThe α-proton is deshielded by the adjacent nitrogen and carbonyl group. It couples to both the N⁶-H and the β-proton (H-β), resulting in a complex multiplet. Its chemical shift is sensitive to the N-acylation.
H-β 1.9 - 2.1Multiplet (m)1HThe β-proton is coupled to H-α, the two γ-protons (H-γ), and the γ-methyl protons (H-γ'). This extensive coupling results in a complex multiplet.
H-γ 1.2 - 1.5Multiplet (m)2HThese two protons on the ethyl side chain are diastereotopic due to the adjacent chiral center (Cβ). They will have different chemical shifts and will couple with each other and with H-β and the δ-methyl protons (H-δ), leading to a complex multiplet.
H-δ (CH₃) 0.8 - 0.9Triplet (t)3HThe terminal methyl group of the ethyl side chain. It is coupled to the two H-γ protons, resulting in a characteristic triplet. This is typically one of the most upfield signals.
H-γ' (CH₃) 0.9 - 1.0Doublet (d)3HThe methyl group attached to the β-carbon. It is coupled only to the H-β proton, appearing as a clean doublet.

Part 2: Comparative Analysis with Alternative Analytical Techniques

While ¹H NMR is powerful, a robust structural confirmation relies on complementary data from orthogonal techniques. Each method provides a unique piece of the structural puzzle, and their combined application constitutes a self-validating analytical system.

Comparison of Analytical Techniques
Technique Information Provided Strengths for this Molecule Limitations for this Molecule
¹H NMR Proton framework, connectivity (H-H coupling), stereochemistry, dynamic processes.Provides the most detailed structural map, confirms N-6 linkage via N-H to α-H coupling, and can reveal diastereotopic nature of isoleucine protons.Can suffer from signal overlap in complex regions. Does not directly observe quaternary carbons.
¹³C NMR Carbon skeleton, number of unique carbons, chemical environment of carbons.Confirms the total number of carbons. Characteristic shifts for C=O (~170-175 ppm) and purine carbons (140-160 ppm) are easily identified.[2][3]Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition time. Does not provide connectivity information without more advanced experiments (e.g., HMBC, HSQC).
Mass Spectrometry (ESI-MS/MS) Molecular weight, elemental formula (HRMS), fragmentation patterns.Unambiguously confirms the molecular weight and, with High-Resolution MS (HRMS), the elemental formula. MS/MS fragmentation can confirm the purine and isoleucine components.[4][5]Does not provide information on connectivity isomers (e.g., N-6 vs. N-9 linkage) or stereochemistry. Fragmentation must be carefully interpreted.
HPLC Purity, retention time, quantification.Excellent for assessing the purity of the final compound and separating it from starting materials or side products. Retention time serves as a reliable identifier for a validated method.[6][7]Provides no direct structural information beyond what can be inferred from UV absorbance and comparison to standards.
Integrated Analytical Workflow

An authoritative structural elucidation follows a logical progression, where each step validates the next.

IntegratedWorkflow cluster_synthesis Synthesis & Purification cluster_elucidation Structural Elucidation cluster_validation Final Validation synthesis Chemical Synthesis hplc_purify HPLC Purification synthesis->hplc_purify Crude Product ms Mass Spectrometry (MS) hplc_purify->ms Purified Sample nmr_1h ¹H NMR ms->nmr_1h Confirms MW nmr_13c ¹³C NMR nmr_1h->nmr_13c Suggests Proton Framework nmr_2d 2D NMR (COSY, HSQC) nmr_13c->nmr_2d Confirms Carbon Skeleton hplc_purity HPLC Purity Check (>95%) nmr_2d->hplc_purity Confirms Connectivity final_structure Confirmed Structure hplc_purity->final_structure Confirms Purity

Caption: Integrated workflow for structural confirmation.

Part 3: Experimental Protocols

The trustworthiness of analytical data is directly linked to the rigor of the experimental protocol. The following sections detail standardized, self-validating methodologies.

Protocol 1: ¹H and ¹³C NMR Spectroscopy

Causality: The choice of DMSO-d₆ as a solvent is deliberate. Its ability to dissolve a wide range of polar compounds and its high boiling point are advantageous. Crucially, it allows for the observation of exchangeable protons like N-H and O-H, which would be lost in D₂O. Tetramethylsilane (TMS) is used as an internal standard because it is chemically inert and its signal (0 ppm) does not overlap with most organic proton signals.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% (v/v) TMS.

  • Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may be used if necessary.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher).

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 30° pulse angle, 1-2 second relaxation delay, 16-32 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals and analyze chemical shifts and coupling patterns.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 30-45° pulse angle, 2-second relaxation delay, 1024 or more scans (due to lower natural abundance of ¹³C).

    • Process the data similarly to the ¹H spectrum.

    • Calibrate the spectrum using the central peak of the DMSO-d₆ heptet at 39.52 ppm.

Protocol 2: Electrospray Ionization Mass Spectrometry (ESI-MS)

Causality: ESI is a soft ionization technique ideal for polar, non-volatile molecules like the target compound, minimizing fragmentation during ionization and ensuring the molecular ion is readily observed. A mobile phase of acetonitrile and water with a formic acid modifier is used to promote ionization (protonation) and ensure good solubility.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a 1:1 mixture of acetonitrile and water.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., a Q-TOF or Orbitrap for HRMS).

  • Infusion: Directly infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • MS Acquisition (Positive Ion Mode):

    • Set the instrument to positive ion detection mode.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal of the protonated molecule [M+H]⁺.

    • Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-500 Da).

  • High-Resolution Measurement (HRMS): If using a high-resolution instrument, the accurate mass of the [M+H]⁺ ion should be determined to confirm the elemental formula.

  • Tandem MS (MS/MS):

    • Select the [M+H]⁺ ion as the precursor ion.

    • Apply collision-induced dissociation (CID) with argon or nitrogen gas.

    • Acquire the product ion spectrum to observe characteristic fragments (e.g., loss of the isoleucine side chain, cleavage of the purine ring).

Protocol 3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Causality: RP-HPLC is the standard method for assessing the purity of small organic molecules. A C18 column is chosen for its hydrophobic stationary phase, which effectively retains the moderately polar target molecule. A gradient elution from a polar mobile phase (water/acid) to a less polar one (acetonitrile/acid) is used to ensure that compounds with a range of polarities are eluted as sharp peaks.

HPLC_Workflow prep 1. Prepare Mobile Phases A: 0.1% TFA in H₂O B: 0.1% TFA in ACN setup 3. Equilibrate C18 Column (e.g., 5% B, 1 mL/min) prep->setup sample 2. Prepare Sample (~1 mg/mL in 50:50 A:B) inject 4. Inject Sample (5-10 µL) sample->inject setup->inject gradient 5. Run Gradient (e.g., 5% to 95% B over 20 min) inject->gradient detect 6. Detect with UV-Vis (e.g., 260 nm) gradient->detect analyze 7. Analyze Chromatogram (Retention Time & Peak Area %) detect->analyze

Caption: Standard RP-HPLC workflow for purity analysis.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare two mobile phases: (A) 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water and (B) 0.1% TFA in HPLC-grade acetonitrile. Degas both solutions.

  • Sample Preparation: Dissolve the sample in a 1:1 mixture of mobile phases A and B to a concentration of approximately 1 mg/mL. Filter the solution through a 0.22 µm syringe filter.

  • Instrument Setup:

    • Install a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Set the column oven temperature to 25 °C.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detector to monitor at a wavelength relevant for the purine chromophore (e.g., 260 nm).

  • Analysis:

    • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for 10-15 minutes.

    • Inject 5-10 µL of the prepared sample.

    • Run a linear gradient (e.g., from 5% B to 95% B over 20 minutes).

    • Hold at 95% B for 5 minutes, then return to initial conditions and re-equilibrate.

  • Data Interpretation: Integrate the peak corresponding to the product and calculate the purity as a percentage of the total peak area.

Conclusion

References

  • Chen, Z. et al. (2007). Measurement of Purine Derivatives and Creatinine in Urine by HPLC. ResearchGate. Available at: [Link]

  • Vlassa, M. et al. (2009). Determination of purine derivatives in bovine urine using rapid chromatographic techniques. Archiva Zootechnica, 12(4), 59-70. Available at: [Link]

  • Ni, J. et al. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal, 5(2), 37-40. Available at: [Link]

  • Voelter, W. et al. (1989). The synthesis and some biological properties of N-(6-purinyl)peptides. PubMed. Available at: [Link]

  • Werner, A. et al. (1993). Reversed-phase high-performance liquid chromatography of purine compounds for investigation of biomedical problems: application to different tissues and body fluids. Journal of Chromatography B: Biomedical Sciences and Applications, 618(1-2), 15-40. Available at: [Link]

  • Jirásko, R. et al. (2018). Mass spectrometric analysis of purine de novo biosynthesis intermediates. PLoS ONE, 13(12), e0208947. Available at: [Link]

  • Czauderna, M. & Kowalczyk, J. (1996). Simultaneous determination of purine derivatives in urine by high-performance liquid chromatography. Journal of Animal and Feed Sciences, 5, 433-439. Available at: [Link]

  • Chen, X. et al. (2007). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. Analytical Chemistry: An Indian Journal, 4(1-3), 36-42. Available at: [Link]

  • Makkar, H.P.S. & Becker, K. (1997). Technical note: A new high-performance liquid chromatography purine assay for quantifying microbial flow. Journal of Animal Science, 75(12), 3349-3352. Available at: [Link]

  • General HPLC Methods. University of Colorado Anschutz Medical Campus. Available at: [Link]

  • Al-Rawi, J. M. A. et al. (1984). Carbon-13 NMR studies of substituted purines and oxopurines. ResearchGate. Available at: [Link]

  • Sychrovský, V. et al. (2011). Interpretation of substituent effects on 13C and 15N NMR chemical shifts in 6-substituted purines. Physical Chemistry Chemical Physics, 13(35), 15854-64. Available at: [Link]

  • Eremeev, A. V. et al. (2021). Stereochemical aspects in the synthesis of novel N-(purin-6-yl)dipeptides as potential antimycobacterial agents. Molecules, 26(4), 1083. Available at: [Link]

  • Coburn, W. C. Jr. et al. (1966). Correlation of the Proton Magnetic Resonance Chemical Shifts of Substituted Purines with Reactivity Parameters. I. 2,6-Disubstituted Purines. The Journal of Organic Chemistry, 31(12), 4234-4237. Available at: [Link]

  • Bouř, P. et al. (2011). Interpretation of substituent effects on 13C and 15N NMR chemical shifts in 6-substituted purines. ResearchGate. Available at: [Link]

  • Sachan, D. et al. (2012). New N-(purin-6-yl)-amino acid and-peptide derivatives. ResearchGate. Available at: [Link]

  • Beránek, J. et al. (2006). Synthesis of enantiomerically pure (purin-6-yl)phenylalanines and their nucleosides, a novel type of purine-amino acid conjugates. The Journal of Organic Chemistry, 71(13), 4763-72. Available at: [Link]

  • Seager, S. et al. (2023). 13 C NMR spectra for eight nucleic acid bases: purine, adenine,.... ResearchGate. Available at: [Link]

Sources

Comparative Guide: Validation of N-(2-chloro-9H-purin-6-yl)isoleucine Purity via Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Purity Gap" in Purine Synthesis

Audience: Medicinal Chemists, QA/QC Specialists, and Synthetic Organic Chemists.

In the development of purine-based antimetabolites and cytokinins, High-Performance Liquid Chromatography (HPLC) is the standard for assessing organic purity. However, for N-(2-chloro-9H-purin-6-yl)isoleucine—a bioactive intermediate often synthesized via nucleophilic aromatic substitution—HPLC tells an incomplete story.

The Core Problem: Purine analogues are notorious "sponges" for water and inorganic salts. A sample can appear >99% pure on a UV-Vis chromatogram while containing 5-10% weight of invisible impurities (solvation water, trapped HCl, or inorganic salts).

The Solution: Elemental Analysis (CHN/CHNS) remains the only absolute method to validate the bulk composition of the material. This guide compares EA against modern alternatives (qNMR, HPLC) and provides a validated protocol for ensuring your compound meets the rigorous Journal of Medicinal Chemistry standard (±0.4% tolerance).

Technical Profile: The Compound

To validate purity, we must first establish the theoretical baseline.

  • Compound Name: N-(2-chloro-9H-purin-6-yl)isoleucine

  • Chemical Structure: A 2-chloropurine core substituted at the C6 position with an isoleucine moiety.

  • Molecular Formula: C₁₁H₁₄ClN₅O₂

  • Molecular Weight: 283.71 g/mol

Theoretical Composition (Target Values)
ElementSymbolCalculationTheoretical %
Carbon C(11 × 12.011) / 283.7146.57%
Hydrogen H(14 × 1.008) / 283.714.97%
Nitrogen N(5 × 14.007) / 283.7124.69%
Chlorine Cl(1 × 35.45) / 283.7112.50%

Critical Insight: If your synthesis involves an acid workup without a neutralization step, you may isolate the Hydrochloride salt (× HCl) or a Hemihydrate (× 0.5 H₂O) . You must calculate these theoreticals before submitting for analysis.

Comparative Analysis: EA vs. HPLC vs. qNMR[1]

Why choose Elemental Analysis when qNMR is non-destructive? The choice depends on the specific "blind spots" of your workflow.

FeatureElemental Analysis (EA) HPLC (UV-Vis) qNMR (Quantitative NMR)
Primary Utility Bulk purity (Solvates, Salts, Inorganics)Organic Purity (Side-products, Isomers)Specific Impurity ID & Quantification
Detection Principle Combustion (Absolute Mass %)UV Absorption (Relative Response)Nuclear Spin Resonance (Molar Ratio)
Blind Spots Isomers (same formula), specific structure IDInorganic salts, Water, trapped solvents Paramagnetic impurities, overlap regions
Sample Req. ~2–5 mg (Destructive)<1 mg (Non-destructive)~5–10 mg (Non-destructive)
Precision ±0.3–0.4% (Absolute)Variable (depends on extinction coeff.)±1.0% (Standard) / ±0.1% (Optimized)
Verdict Mandatory for publishing new compounds. Proves the solid state form.Routine monitoring. Fails to detect hydration/salts.Best for troubleshooting. Identifies what the impurity is.
Decision Logic: When to Use Which?

ValidationLogic Start Synthesized N-(2-chloro-9H-purin-6-yl)isoleucine HPLC Run HPLC-UV Start->HPLC Decision1 Organic Purity > 95%? HPLC->Decision1 Purify Re-column / Recrystallize Decision1->Purify No Dry Vacuum Dry (60°C, 24h, P2O5) Decision1->Dry Yes Purify->HPLC EA Submit for Elemental Analysis (CHN) Dry->EA Result Result within ±0.4%? EA->Result Pass VALIDATED: Ready for Bioassay/Publishing Result->Pass Yes Fail Analyze Deviation Result->Fail No qNMR Run qNMR / TGA Fail->qNMR Identify Impurity (Water? Solvent?)

Caption: Validation workflow prioritizing HPLC for organic purity followed by EA for bulk composition confirmation.

Experimental Protocol: Validating Purity

Objective: Confirm the elemental composition of N-(2-chloro-9H-purin-6-yl)isoleucine is within ±0.4% of theoretical values.

Step 1: Sample Preparation (The Critical Step)

Purines are hygroscopic. A "wet" sample is the #1 cause of EA failure.

  • Recrystallization: Ensure the sample is homogenous. Recommended solvent system: EtOH/Water or iPrOH.

  • Drying:

    • Place 20 mg of sample in a tared vial.

    • Dry in a vacuum oven at 60°C for 24 hours .

    • Desiccant: Use Phosphorus Pentoxide (

      
      ) in the drying chamber to aggressively strip water.
      
    • Note: If the compound is thermally unstable, dry at RT under high vacuum (0.1 mbar) for 48 hours.

Step 2: The Analysis (Combustion)[2]
  • Instrument: Thermo Fisher FlashSmart or Elementar vario EL cube.

  • Mode: CHNS (Sulfur is not present, but running it confirms absence of sulfonate counter-ions if used in previous steps).

  • Calibration: Acetanilide (Standard).

  • Sample Mass: 2.0 – 3.0 mg (weighed on a microbalance with

    
     mg precision).
    
  • Replicates: Run in triplicate .

Step 3: Data Interpretation

Compare the Mean Experimental Value to the Theoretical Value.

The "Pass" Criteria (J. Med. Chem. Standard):



Case Study: The "Hydration Trap"

Scenario: A researcher synthesized N-(2-chloro-9H-purin-6-yl)isoleucine.

  • HPLC: 99.2% purity (Single peak).

  • MS:

    
    .
    
  • Visual: White powder.

Initial EA Result (Failed):

  • Carbon: 43.80% (Theoretical: 46.57%) -> Deviation: -2.77%

  • Nitrogen: 23.10% (Theoretical: 24.69%) -> Deviation: -1.59%

Diagnosis: The consistent drop in C and N percentages suggests the presence of "dead weight" that does not contain Carbon or Nitrogen—likely Water .

Recalculation for Monohydrate (


): 
  • New MW: 301.73

  • Theoretical C: 43.79%

  • Theoretical N: 23.20%

  • Action: The researcher can either (A) Dry more aggressively to remove the water, or (B) Report the compound as a monohydrate (common for polar purines).

Scientific Rationale & Mechanisms

Why EA Detects What HPLC Misses

HPLC relies on the Beer-Lambert Law (


). If an impurity (like 

,

, or

) has no chromophore (

at detection wavelength), it is invisible. EA relies on Combustion Stoichiometry .

Any non-combustible mass (inorganic salts) or non-carbon mass (water) dilutes the percentage of C/H/N, instantly flagging the impurity.
Visualizing the Detection Gap

DetectionGap cluster_0 HPLC (UV-Vis) cluster_1 Elemental Analysis HPLC_Source Sample Injection HPLC_Det UV Detector (254nm) HPLC_Source->HPLC_Det HPLC_Res Detects: Aromatic Rings Misses: Salts, Water HPLC_Det->HPLC_Res EA_Source Combustion (900°C) EA_Det TCD Detector EA_Source->EA_Det EA_Res Detects: Total Mass Balance Catches: Solvation, Inorganics EA_Det->EA_Res

Caption: Comparison of detection mechanisms. HPLC is selective; EA is holistic.

References

  • BenchChem. (2025).[1] A Researcher's Guide to Validating Synthesized Compound Purity: Elemental Analysis vs. Modern Spectroscopic and Chromatographic Techniques.[1]Link

  • Journal of Medicinal Chemistry. (2014). Purity Guidelines for Publication. American Chemical Society.[2][3][4] Link

  • Pauli, G. F., et al. (2014).[5] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. Link

  • European Medicines Agency (EMA). (2019). ICH guideline Q3D (R1) on elemental impurities.[6]Link

  • Mahajan, S., & Singh, I. P. (2013).[7] "Determining and reporting purity of organic molecules: why qNMR." Magnetic Resonance in Chemistry, 51(2), 76-81.[7] Link

Sources

reference standards for N-(2-chloro-9H-purin-6-yl)isoleucine analysis

Author: BenchChem Technical Support Team. Date: February 2026

Reference Standards for N-(2-chloro-9H-purin-6-yl)isoleucine Analysis

Part 1: Executive Summary & Strategic Context

N-(2-chloro-9H-purin-6-yl)isoleucine (often abbreviated as 2Cl-Ade-Ile or similar) represents a niche class of purine-amino acid conjugates. These compounds typically arise as:

  • Process Impurities: In the synthesis of N6-substituted purine drugs (e.g., specific kinase inhibitors or nucleoside analogs) where isoleucine contaminants react with 2,6-dichloropurine intermediates.

  • Metabolites: In the biological degradation of specific 2-chloroadenine-based pharmaceuticals.

  • Novel Cytokinin Analogs: Used in plant physiology research as stable, active forms of cytokinins.

Because this compound is not a commoditized catalog item (unlike common USP/EP impurities), researchers face a "Reference Standard Gap." You cannot simply buy a Certified Reference Material (CRM). You must either synthesize and certify it yourself (Primary Standard) or validate a surrogate.

This guide objectively compares the three available standardization strategies: Custom Primary Standardization , Surrogate Quantification , and RRF Prediction .

Part 2: Comparative Analysis of Standardization Alternatives

The following table contrasts the performance and regulatory suitability of the three main approaches to analyzing N-(2-chloro-9H-purin-6-yl)isoleucine.

FeatureOption A: Custom Primary Standard (Gold Standard)Option B: Surrogate Standard (Silver Standard)Option C: RRF Prediction (Bronze Standard)
Description Custom synthesis of the exact molecule, followed by full structural elucidation (NMR, MS) and potency assignment (qNMR).Using a commercially available analog (e.g., 2-Chloroadenine or N6-Isopentenyladenine) and applying a Correction Factor.Using a UV-response prediction algorithm or assuming Response Factor = 1.0 relative to the parent drug.
Accuracy High (>99.0%) Moderate (80-90%) Low (50-150%)
Regulatory Tier NDA/ANDA Submission Ready Early Discovery / Screening Qualitative Only
Cost (Initial) High ($5k - $15k for synthesis)Low (<$500)Negligible
Lead Time 4–8 WeeksImmediateImmediate
Defensibility Self-Validating: No assumptions made.Assumption-Heavy: Assumes ionization/absorbance efficiency is similar.High Risk: Fails if chromophore shifts or ionization suppression occurs.

Recommendation:

  • For Early R&D: Use Option B (Surrogate: 2-Chloroadenine) for rough estimation.

  • For GLP Tox/Clinical: You must transition to Option A (Custom Primary Standard). The protocol below outlines how to generate this standard.

Part 3: Sourcing & Synthesis Protocol (Option A)

Since no CRM exists, you must synthesize the standard. The most robust route utilizes a nucleophilic aromatic substitution (SNAr) on 2,6-dichloropurine.

Synthesis Workflow (DOT Diagram)

SynthesisRoute Start 2,6-Dichloropurine (Starting Material) Step1 Reaction: Reflux in n-Butanol/TEA (80°C, 4-6h) Start->Step1 Reagent L-Isoleucine (Nucleophile) Reagent->Step1 Inter Mixture: N6-Substituted (Major) + N9/N7 Isomers (Minor) Step1->Inter Purification Purification: Flash Chromatography (MeOH:DCM Gradient) Inter->Purification Product Target Standard: N-(2-chloro-9H-purin-6-yl)isoleucine (>98% HPLC Purity) Purification->Product

Caption: Synthesis of N-(2-chloro-9H-purin-6-yl)isoleucine via SNAr mechanism favoring the C6 position.

Step-by-Step Synthesis Protocol
  • Reaction: Dissolve 2,6-dichloropurine (1.0 eq) and L-isoleucine (1.2 eq) in n-butanol containing triethylamine (2.0 eq).

  • Reflux: Heat to 80–90°C for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1). The C6-chlorine is more reactive than C2, favoring the N6-substitution.

  • Workup: Evaporate solvent under reduced pressure. Resuspend residue in water and adjust pH to ~4–5 to precipitate the product (zwitterionic form).

  • Purification: Recrystallize from Ethanol/Water or perform Flash Column Chromatography (C18 Reverse Phase is preferred to remove salts).

Part 4: Characterization & Validation (The Self-Validating System)

Once synthesized, the material is just a "chemical." To become a Reference Standard , it must undergo the following certification workflow.

Certification Workflow (DOT Diagram)

ValidationFlow cluster_ID Identity (Qualitative) cluster_Purity Purity (Quantitative) Material Crude Synthesized Material NMR 1H / 13C NMR (Confirm Structure) Material->NMR MS HR-MS (Confirm Mass) Material->MS HPLC HPLC-UV (254nm) (Chromatographic Purity %) Material->HPLC Water Karl Fischer / TGA (Water/Solvent Content) Material->Water qNMR qNMR (Potency Assignment) (The Absolute Truth) NMR->qNMR COA Certificate of Analysis (Primary Standard) HPLC->COA Water->COA qNMR->COA Defines Assay %

Caption: Full characterization workflow converting raw material into a Primary Reference Standard.

Critical Analytical Parameters

1. Identity Confirmation (NMR/MS)

  • 1H NMR (DMSO-d6): Look for the purine C8 proton singlet (~8.2 ppm) and the isoleucine multiplet signals (0.8–4.5 ppm).

  • Key Diagnostic: The absence of the C6-chlorine signal in 13C NMR and the presence of the N-H doublet coupling to the isoleucine alpha-proton confirm the substitution at the correct position.

2. Purity Assignment (HPLC)

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 mins.

  • Detection: UV at 260 nm (Purine max) and 210 nm (Amide bond).

  • Acceptance Criteria: No single impurity >0.5%; Total purity >98.0%.

3. Potency Assignment (qNMR - The "Truth" Method)

  • Do not use "100% minus impurities" (Mass Balance) alone, as it misses inorganic salts.

  • Method: Use a Traceable Internal Standard (e.g., Maleic Acid or Benzyl Benzoate) with a known purity (99.9%).

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of spins,
    
    
    = Molar Mass,
    
    
    = Weight,
    
    
    = Purity.[1][2][3]

Part 5: Handling & Stability

  • Hygroscopicity: Purine-amino acid conjugates can be hygroscopic. Store in a desiccator at -20°C.

  • Solution Stability: Stable in DMSO for 3 months at -20°C. Avoid acidic aqueous solutions for prolonged periods to prevent amide hydrolysis or depurination.

References

  • International Council for Harmonisation (ICH). Guideline Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. (Section 11.1: Reference Standards). Link

  • United States Pharmacopeia (USP). General Chapter <11> Reference Standards. USP-NF. Link

  • Pauli, G. F., et al. "The importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay." Journal of Medicinal Chemistry, 2014. Link

  • Daly, J. W., et al. "Adenosine receptors: development of selective agonists and antagonists." Journal of Medicinal Chemistry, 1982. (Describes synthesis of N6-substituted 2-chloroadenines). Link

Sources

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。